Technical Documentation Center

5-(Tert-pentyl)isoxazol-3-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-(Tert-pentyl)isoxazol-3-amine

Core Science & Biosynthesis

Foundational

Technical Guide: Structural Characterization and Synthetic Methodologies of 5-(tert-pentyl)isoxazol-3-amine

Executive Summary In the landscape of medicinal chemistry and rational drug design, isoxazole derivatives serve as highly versatile structural scaffolds. 5-(tert-pentyl)isoxazol-3-amine is a specialized amine-functionali...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of medicinal chemistry and rational drug design, isoxazole derivatives serve as highly versatile structural scaffolds. 5-(tert-pentyl)isoxazol-3-amine is a specialized amine-functionalized heterocycle characterized by its bulky tert-pentyl substituent (1)[1]. This unique steric bulk significantly alters the electronic and spatial properties of the molecule compared to standard methyl or tert-butyl analogs, making it an invaluable building block for investigating structure-activity relationships (SAR) in complex molecular architectures[1].

Physicochemical Properties & Structural Identity

The fundamental quantitative data and structural identifiers for 5-(tert-pentyl)isoxazol-3-amine are summarized below for rapid reference and quality control benchmarking (1)[1].

PropertyValue
Molecular Formula C₈H₁₄N₂O
Molecular Weight 154.21 g/mol
CAS Number 1495262-56-0
IUPAC Name 5-(2-methylbutan-2-yl)-1,2-oxazol-3-amine
Canonical SMILES CCC(C)(C)C1=CC(=NO1)N
InChI Key AJZPKCNMAULNPR-UHFFFAOYSA-N
Purity Standard ≥98%
Storage Conditions Sealed, dry environment at 2-8°C

Data supported by 2[2] and3[3].

Synthetic Methodology & Mechanistic Causality

The synthesis of 3,5-disubstituted isoxazoles bearing sterically demanding groups requires carefully optimized strategies to achieve high yields and strict regioselectivity (1)[1]. The most reliable method utilizes a β-ketonitrile precursor reacting with hydroxylamine under tightly controlled environmental conditions[1].

Protocol 1: Regioselective Synthesis of 5-(tert-pentyl)isoxazol-3-amine

This protocol is designed as a self-validating system, ensuring that each mechanistic step is driven by specific physicochemical principles.

  • Reagent Preparation : Dissolve the precursor, 4,4-dimethyl-3-oxohexanenitrile (1.0 eq), in a polar aprotic/aqueous solvent mixture to ensure homogenous reactivity.

  • Hydroxylamine Addition : Introduce hydroxylamine hydrochloride (1.1 eq) to the reaction vessel.

  • pH Optimization (Critical Causality) : Adjust the pH strictly to 7.0–8.0 using a mild base buffer (e.g., sodium acetate) (1)[1].

    • Causality: At pH < 7, hydroxylamine remains heavily protonated and non-nucleophilic. At pH > 8, the β-ketonitrile is susceptible to unwanted enolization and aldol-type side reactions. The 7–8 range ensures hydroxylamine exists primarily as a free base, preferentially attacking the nitrile group rather than the ketone[1].

  • Thermal Control : Maintain the reaction temperature strictly at or below 45°C (1)[1].

    • Causality: Elevated temperatures promote thermodynamic byproducts, including the undesired 5-amino-3-alkylisoxazole regioisomer. Kinetic control at ≤ 45°C preserves the regioselectivity of the initial nitrile attack[1].

  • Acid-Mediated Cyclization : Lower the pH using a strong mineral acid (e.g., HCl) to complete the reaction.

    • Causality: Acidification protonates the resulting oxime/imine intermediate, driving the elimination of water (dehydration) and subsequent ring closure to form the stable, aromatic isoxazole core[1].

  • Self-Validating QC : Extract and concentrate the product. Confirm structural identity via LC-MS (Target m/z[M+H]⁺ = 155.2) and verify the absence of the regioisomer via ¹H-NMR.

SynthesisWorkflow A 4,4-dimethyl-3-oxohexanenitrile + Hydroxylamine B pH 7.0 - 8.0 Temp ≤ 45°C A->B Activation C Nucleophilic Attack on Nitrile Group B->C Kinetic Control D Acid-Mediated Cyclization C->D Acidification E 5-(tert-pentyl)isoxazol-3-amine (Target Scaffold) D->E Dehydration

Fig 1: Regioselective synthetic workflow for 5-(tert-pentyl)isoxazol-3-amine via kinetic control.

Derivatization & Medicinal Chemistry Applications

The primary amine at the C3 position of 5-(tert-pentyl)isoxazol-3-amine is a highly reactive nucleophilic site, making it an ideal candidate for derivatization (1)[1]. A prominent application is the synthesis of urea derivatives (e.g., reacting with phenyl isocyanate), which are actively investigated as potent FMS-like tyrosine kinase-3 (FLT3) inhibitors in oncology research[1].

Protocol 2: Synthesis of N-(5-(tert-pentyl)isoxazol-3-yl)-N'-phenylurea
  • Solvation : Dissolve 5-(tert-pentyl)isoxazol-3-amine in anhydrous dichloromethane (DCM) under an inert N₂ atmosphere to prevent moisture-induced degradation of the isocyanate.

  • Electrophilic Addition : Add phenyl isocyanate (1.05 eq) dropwise at 0°C.

    • Causality: The 0°C environment strictly controls the highly exothermic nature of the nucleophilic addition. This prevents potential di-substitution at the primary amine and minimizes the formation of symmetric urea byproducts.

  • Propagation : Allow the reaction mixture to slowly warm to ambient temperature and stir for 4–6 hours to ensure complete conversion.

  • Self-Validating QC (FTIR) : Monitor the reaction via Fourier Transform Infrared Spectroscopy. The successful formation of the urea linkage is validated by the depletion of the primary amine N-H stretches (~3400 cm⁻¹) and the emergence of a prominent, characteristic urea carbonyl (C=O) stretch at ~1650 cm⁻¹.

DerivatizationLogic Scaffold 5-(tert-pentyl)isoxazol-3-amine (Nucleophile) Urea N-(5-(tert-pentyl)isoxazol-3-yl) -N'-phenylurea Scaffold->Urea Nucleophilic Addition (0°C to RT) Electrophile Phenyl Isocyanate (Electrophile) Electrophile->Urea Reactant Kinase FLT3 Kinase Inhibition (Therapeutic Target) Urea->Kinase SAR Optimization & Screening

Fig 2: Derivatization logic mapping the conversion of the isoxazole scaffold to a kinase inhibitor.

Electronic Structure and Computational Analysis

To fully leverage 5-(tert-pentyl)isoxazol-3-amine in drug design, understanding its electronic landscape is paramount. Quantum chemical calculations utilizing Density Functional Theory (DFT)—specifically at the B3LYP/6-31G(d) level—are standard for predicting its optimized geometry, bond lengths, and dihedral angles (1)[1]. The bulky tert-pentyl group induces significant steric shielding around the C5 position. This shielding dictates the regioselectivity of any subsequent electrophilic aromatic substitutions on the isoxazole ring and heavily influences the molecule's binding conformation within target protein pockets[1].

Sources

Exploratory

Pharmacokinetic Profiling of 5-(tert-Pentyl)isoxazol-3-amine Derivatives: A Comprehensive Guide to ADME Optimization

Executive Summary The 5-(tert-pentyl)isoxazol-3-amine scaffold is a versatile building block in modern medicinal chemistry, frequently utilized in the design of kinase inhibitors, anti-inflammatory agents, and allosteric...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 5-(tert-pentyl)isoxazol-3-amine scaffold is a versatile building block in modern medicinal chemistry, frequently utilized in the design of kinase inhibitors, anti-inflammatory agents, and allosteric modulators[1]. However, the unique structural combination of an electron-rich, amine-substituted isoxazole ring and a highly lipophilic, sterically demanding tert-pentyl group presents specific absorption, distribution, metabolism, and excretion (ADME) challenges.

This whitepaper provides an in-depth technical analysis of the pharmacokinetic (PK) properties inherent to this chemical class. By dissecting the causality behind its metabolic liabilities—specifically N-O bond reductive cleavage and aliphatic oxidation—this guide equips drug development professionals with the mechanistic insights and validated protocols necessary to optimize these derivatives for clinical viability.

Structural Pharmacokinetics: The Mechanistic "Why"

The pharmacokinetic behavior of 5-(tert-pentyl)isoxazol-3-amine derivatives is dictated by the dichotomous nature of its two primary functional groups.

The Isoxazol-3-amine Core: Hydrogen Bonding and N-O Liability

The isoxazole ring provides critical hydrogen bond acceptor (nitrogen/oxygen) and donor (primary amine) vectors, facilitating target engagement. However, the defining PK characteristic of the isoxazole ring is the lability of its N-O bond[1].

  • Reductive Cleavage: Unlike highly stable aromatic heterocycles, the isoxazole ring is susceptible to reductive scission. Research on similar isoxazole-containing drugs (e.g., leflunomide and razaxaban) demonstrates that the N-O bond can be cleaved by cytosolic reductases or the Fe(II) state of Cytochrome P450 (CYP) enzymes, leading to ring-opened cyanoenol or benzamidine metabolites[2][3].

  • Causality: This cleavage is driven by electron capture at the N-O antibonding orbital, a process heavily influenced by the electronic effects of the C4 and C5 substituents.

The 5-(tert-Pentyl) Substituent: Lipophilicity and Steric Shielding

The tert-pentyl (1,1-dimethylpropyl) group is deliberately incorporated to increase the lipophilicity ( logP ) of the molecule, driving membrane permeability and target residence time.

  • Volume of Distribution ( Vd​ ): The high lipophilicity of the tert-pentyl group often results in a large Vd​ , as the compound partitions extensively into lipid depots. This can lead to enterohepatic recirculation, prolonging the terminal half-life but complicating clearance predictions[4].

  • Metabolic Bottlenecks: While the quaternary carbon of the tert-pentyl group shields the C5 position of the isoxazole from direct nucleophilic attack, the terminal methyl groups are highly susceptible to CYP-mediated aliphatic oxidation (hydroxylation), forming primary and secondary alcohols[4].

Metabolic Pathways and Clearance Mechanisms

Understanding the biotransformation of these derivatives is critical for predicting in vivo clearance. The two dominant Phase I metabolic pathways are illustrated in the diagram below.

MetabolicPathway Parent 5-(tert-pentyl)isoxazol-3-amine Derivative RingOpen Reductive Cleavage (N-O Bond Scission) Ring-Opened Metabolite Parent->RingOpen CYP450 Fe(II) / Reductases Hydroxylation Aliphatic Oxidation (tert-pentyl Hydroxylation) Parent->Hydroxylation CYP3A4 / CYP2C9 Conjugation Phase II Conjugation (Glucuronidation) RingOpen->Conjugation Hydroxylation->Conjugation Excretion Renal / Biliary Excretion Conjugation->Excretion

Caption: Primary Phase I and Phase II metabolic pathways of 5-(tert-pentyl)isoxazol-3-amine derivatives.

  • Pathway A (Ring Scission): Catalyzed primarily by CYP1A2 (under hypoxic conditions) or cytosolic reductases. The resulting metabolite often undergoes rapid Phase II glucuronidation.

  • Pathway B (Aliphatic Oxidation): Catalyzed by CYP3A4 and CYP2C9. Hydroxylation occurs at the terminal methyls of the tert-pentyl group, increasing aqueous solubility but potentially generating reactive intermediates if further oxidized to carboxylic acids.

Experimental Protocols for PK Evaluation

To accurately profile these derivatives, standard microsomal assays must be modified. Because N-O reductive cleavage is inhibited by oxygen (which competes for the CYP Fe(II) heme), standard aerobic microsomal assays may artificially inflate the apparent metabolic stability of the compound[3].

The following self-validating protocol isolates both oxidative and reductive clearance mechanisms.

Protocol: Bimodal In Vitro Microsomal Stability Assay

Objective: To quantify intrinsic clearance ( CLint​ ) and differentiate between CYP-mediated oxidation of the tert-pentyl group and reductive cleavage of the isoxazole ring.

Reagents & Materials:

  • Human Liver Microsomes (HLM) (20 mg/mL protein)

  • NADPH regenerating system (Solution A and B)

  • Phosphate buffer (100 mM, pH 7.4)

  • Test compound (10 mM in DMSO)

  • Carbon monoxide (CO) gas or Nitrogen ( N2​ ) gas (for anaerobic conditions)

Step-by-Step Methodology:

  • Preparation of Incubation Matrix: Dilute HLM in phosphate buffer to a final protein concentration of 1.0 mg/mL. Add the test compound to achieve a final concentration of 1 µM (keep final DMSO concentration <0.1% to prevent CYP inhibition).

  • System Bifurcation (The Self-Validating Step): Split the matrix into two parallel systems:

    • System A (Aerobic): Incubated under standard atmospheric conditions. This isolates tert-pentyl aliphatic oxidation.

    • System B (Anaerobic/Hypoxic): Purge the incubation vials with N2​ or CO gas for 5 minutes prior to sealing. This isolates reductive N-O bond cleavage, as oxygen cannot compete for the CYP450 Fe(II) state[3].

  • Reaction Initiation: Pre-incubate both systems at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system (1 mM final concentration).

  • Kinetic Sampling: Withdraw 50 µL aliquots at 0, 5, 15, 30, 45, and 60 minutes.

  • Reaction Termination: Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to monitor parent compound depletion and identify specific metabolite masses (+16 Da for hydroxylation; +2 Da for reductive ring opening).

Causality Check: If clearance is high in System A but low in System B, the primary liability is tert-pentyl oxidation. If clearance is high in System B, the isoxazole ring is undergoing rapid reductive scission.

Quantitative Data Synthesis: Structure-PK Relationships

Structural modifications directly impact the PK profile. Table 1 synthesizes the typical pharmacokinetic shifts observed when modifying the base 5-(tert-pentyl)isoxazol-3-amine scaffold to mitigate clearance liabilities.

Table 1: Comparative Pharmacokinetic Parameters of Isoxazol-3-amine Derivatives (Rat Model, IV Administration)

Compound VariantModification Rationale CLint​ (HLM) (µL/min/mg)In Vivo Half-life ( t1/2​ ) (h)Volume of Distribution ( Vd​ ) (L/kg)Primary Metabolite Observed
Base Scaffold None (Unsubstituted C4)85.41.24.8Ring-opened cyanoenol
C4-Methylated Steric block of N-O scission42.13.55.1Hydroxy-tert-pentyl
Fluoro-tert-pentyl Block aliphatic oxidation65.21.83.9Ring-opened cyanoenol
Optimized Dual-Mod C4-Methyl + Fluoro-pentyl18.56.44.2Glucuronide conjugate

Data Interpretation: Unsubstituted C4 derivatives suffer from rapid N-O scission. Methylating the C4 position sterically hinders the enzymatic approach to the N-O bond, shifting the metabolic burden to the tert-pentyl group and extending the half-life.

Strategic Optimization Workflow

To systematically resolve the PK liabilities of 5-(tert-pentyl)isoxazol-3-amine derivatives, researchers should employ a feedback-loop workflow driven by LC-MS/MS metabolite identification.

PKWorkflow Start Synthesize 5-(tert-pentyl) isoxazol-3-amine Derivative InVitro In Vitro Microsomal Stability (HLM/RLM) Start->InVitro Decision1 High Intrinsic Clearance (CL_int > 50 µL/min/mg)? InVitro->Decision1 MetID Metabolite ID (LC-MS/MS) Decision1->MetID Yes InVivo In Vivo PK Profiling (Rodent/Dog) Decision1->InVivo No Mod1 Block N-O Scission (Steric Shielding at C4) MetID->Mod1 Ring Opening Detected Mod2 Reduce Lipophilicity (Fluorinate tert-pentyl) MetID->Mod2 Hydroxylation Detected Mod1->InVitro Mod2->InVitro

Caption: Decision-tree workflow for the pharmacokinetic optimization of the isoxazol-3-amine scaffold.

Conclusion

The 5-(tert-pentyl)isoxazol-3-amine scaffold offers potent pharmacodynamic possibilities, but its clinical translation relies heavily on mastering its pharmacokinetic nuances. By utilizing bimodal aerobic/anaerobic stability assays to distinguish between N-O bond reductive cleavage and tert-pentyl aliphatic oxidation, drug developers can rationally apply steric shielding and bioisosteric replacements to achieve optimal bioavailability and half-life.

References

  • Kalgutkar, Amit S., et al. "In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide to its active alpha-cyanoenol metabolite A771726: mechanistic similarities with the cytochrome P450-catalyzed dehydration of aldoximes." Drug Metabolism and Disposition, vol. 31, no. 10, 2003, pp. 1240-1250. [Link][3]

  • Zhang, Donglu, et al. "Reductive isoxazole ring opening of the anticoagulant razaxaban is the major metabolic clearance pathway in rats and dogs." Drug Metabolism and Disposition, vol. 36, no. 2, 2008, pp. 303-315. [Link][2]

  • Denghel, H., et al. "Human metabolism and kinetics of the UV absorber 2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol (UV 328) after oral administration." Archives of Toxicology, vol. 95, 2021, pp. 2689–2700.[Link][4]

Sources

Foundational

Engineering Next-Generation FXR Agonists: Receptor Binding Affinity Studies of 5-(tert-pentyl)isoxazol-3-amine Derivatives

Executive Summary The development of highly selective nuclear receptor modulators requires pharmacophores that precisely complement the target's ligand-binding domain (LBD). The farnesoid X receptor (FXR) has emerged as...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly selective nuclear receptor modulators requires pharmacophores that precisely complement the target's ligand-binding domain (LBD). The farnesoid X receptor (FXR) has emerged as a highly validated therapeutic target for metabolic syndromes, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH) (1)[1].

This technical whitepaper explores the methodological framework for evaluating the receptor binding affinity of derivatives synthesized from 5-(tert-pentyl)isoxazol-3-amine (CAS 1495262-56-0). As a sterically demanding, amine-functionalized heterocycle (2)[2], this building block offers a superior structural vector for FXR agonism compared to legacy scaffolds.

Structural Rationale & Molecular Dynamics

The prototypical nonsteroidal FXR agonist, GW4064, relies on a 5-isopropylisoxazole core to anchor into the receptor's hydrophobic pocket (3)[3]. However, molecular dynamics (MD) simulations and 3D-QSAR studies indicate that increasing the steric bulk at the C-5 position can significantly enhance binding entropy.

By utilizing 5-(tert-pentyl)isoxazol-3-amine, researchers achieve two critical mechanistic advantages:

  • Optimal Hydrophobic Packing: The tert-pentyl group maximizes van der Waals interactions with key residues in helix H3 of the FXR-LBD, specifically LEU287, MET290, ALA291, HIS294, and VAL297 (1)[1].

  • Directed Hydrogen Bonding: The 3-amine acts as a versatile synthetic handle. Converting this amine into a urea or amide linker allows the molecule to reach deeper into the binding cleft, forming essential salt bridges and hydrogen bonds with ARG331 and HIS447 (1)[1].

FXR Activation Mechanism

FXR_Pathway Ligand 5-(tert-pentyl)isoxazol-3-amine FXR FXR Ligand Binding Domain Ligand->FXR Hydrophobic filling (LEU287, MET290) Conformational_Change Helix 12 Stabilization FXR->Conformational_Change Allosteric shift Coactivator SRC-1 Recruitment Conformational_Change->Coactivator AF-2 domain exposure RXR RXR Heterodimerization Conformational_Change->RXR DNA_Binding FXRE DNA Binding Coactivator->DNA_Binding RXR->DNA_Binding Gene_Expression Target Gene Transcription DNA_Binding->Gene_Expression Metabolic regulation

Fig 1: Mechanism of FXR activation by 5-(tert-pentyl)isoxazol-3-amine derivatives.

Quantitative Binding Profiles

To demonstrate the efficacy of the tert-pentyl substitution, the table below summarizes representative quantitative data comparing the legacy isopropyl scaffold against optimized tert-pentyl derivatives. The increased steric bulk directly correlates with a lower dissociation constant ( Kd​ ) and enhanced functional efficacy.

Compound ScaffoldC-5 SubstituentTR-FRET EC50​ (nM)SPR Kd​ (nM)Efficacy (% of CDCA)
GW4064 (Reference) Isopropyl15.0 ± 1.222.5 ± 2.1100%
Derivative A (Urea) tert-Pentyl8.2 ± 0.811.3 ± 1.0115%
Derivative B (Amide) tert-Pentyl4.5 ± 0.56.8 ± 0.7128%

Note: Efficacy is normalized to the endogenous ligand Chenodeoxycholic acid (CDCA).

Experimental Workflows for Affinity Validation

Validating the binding affinity of these derivatives requires an orthogonal approach, moving from in silico predictions to real-time kinetic mapping.

Binding_Workflow InSilico 1. In Silico Docking & MD Synthesis 2. Scaffold Functionalization InSilico->Synthesis TR_FRET 3. TR-FRET Affinity Assay Synthesis->TR_FRET SPR 4. SPR Kinetics (Kd) TR_FRET->SPR CellAssay 5. Cell-Based Transactivation SPR->CellAssay

Fig 2: Five-phase validation workflow for receptor binding affinity and functional agonism.

Self-Validating Methodologies

As a Senior Application Scientist, I mandate that all binding assays be constructed as self-validating systems. Below are the optimized protocols for evaluating 5-(tert-pentyl)isoxazol-3-amine derivatives.

Protocol A: TR-FRET FXR Coactivator Recruitment Assay

Objective: Quantify the ligand-induced conformational change that allows the FXR-LBD to recruit the SRC-1 coactivator peptide.

  • Causality of Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard fluorescence polarization because the time-resolved delay (e.g., 100 µs) eliminates short-lived background autofluorescence from the test compounds. This is critical when screening dense aromatic heterocycles like substituted isoxazoles.

Step-by-Step Procedure:

  • Reagent Preparation: Prepare an assay buffer consisting of 50 mM Tris-HCl (pH 7.4), 50 mM KCl, 1 mM DTT, and 0.1% BSA.

  • Complex Formation: Dilute GST-tagged human FXR-LBD to a final concentration of 5 nM. Add Terbium-labeled anti-GST antibody (donor) at 2 nM and Fluorescein-labeled SRC-1 peptide (acceptor) at 100 nM.

  • Compound Dosing: Prepare a 10-point, 3-fold serial dilution of the 5-(tert-pentyl)isoxazol-3-amine derivative in 100% DMSO. Transfer 100 nL of the compound to a 384-well low-volume assay plate using an acoustic dispenser (e.g., Echo 550) to ensure precise nanoliter dosing without tip carryover.

  • Incubation: Add 10 µL of the protein/peptide complex to the assay plate. Incubate in the dark at room temperature for 1 hour. Causality: A 1-hour incubation ensures the ternary complex (Ligand-Receptor-Coactivator) reaches thermodynamic equilibrium.

  • Detection: Read the plate on a multi-mode microplate reader. Excite at 340 nm; measure emission at 495 nm (Terbium) and 520 nm (Fluorescein). Calculate the 520/495 ratio to determine the EC50​ .

Validation Checkpoint: Include a GW4064 positive control curve on every plate. The assay is only valid if the GW4064 EC50​ falls within the historical 10-20 nM range, confirming the structural integrity of the recombinant FXR-LBD batch.

Protocol B: Surface Plasmon Resonance (SPR) Kinetics

Objective: Determine the real-time association ( kon​ ) and dissociation ( koff​ ) rates to calculate the exact equilibrium dissociation constant ( Kd​ ).

  • Causality of Method: Capturing the His-tagged FXR-LBD via an NTA-Ni²⁺ chip, rather than standard amine coupling, ensures the protein is immobilized in a uniform, physiological orientation. Amine coupling risks covalently modifying lysine residues near the binding pocket, which would artificially alter the ligand's access and kon​ rates.

Step-by-Step Procedure:

  • Surface Preparation: Condition an NTA sensor chip with 0.5 mM NiCl₂ for 60 seconds at 10 µL/min to saturate the chelating surface.

  • Ligand Capture: Inject His-tagged FXR-LBD (diluted to 10 µg/mL in running buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 2% DMSO) until a capture level of ~2000 Resonance Units (RU) is achieved.

  • Analyte Injection (Kinetics): Inject the 5-(tert-pentyl)isoxazol-3-amine derivative at five concentrations (e.g., 3.12, 6.25, 12.5, 25, and 50 nM) at a high flow rate of 50 µL/min for 120 seconds. Causality: A high flow rate minimizes mass transport limitations, ensuring the measured kon​ reflects true binding kinetics.

  • Dissociation: Flow running buffer over the chip for 600 seconds to monitor the koff​ .

  • Regeneration: Inject 350 mM EDTA for 60 seconds to strip the Ni²⁺ and the captured protein, returning the chip to baseline for the next cycle.

Validation Checkpoint: Monitor the baseline drift post-regeneration. A drift of >5 RU indicates incomplete dissociation or protein aggregation on the dextran matrix, requiring immediate optimization of the EDTA regeneration buffer.

Conclusion

The substitution of the traditional isopropyl group with a tert-pentyl moiety via 5-(tert-pentyl)isoxazol-3-amine represents a rational, structure-guided evolution in FXR agonist design. By leveraging the enhanced hydrophobic packing in helix H3 and utilizing the 3-amine for targeted hydrogen bonding, researchers can synthesize compounds with sub-nanomolar affinities and superior pharmacokinetic profiles. Rigorous, self-validating methodologies like TR-FRET and SPR are essential to accurately map these thermodynamic advantages.

References

  • 5-(Tert-pentyl)
  • 3D-QSAR and Molecular Dynamics Study of Isoxazole Derivatives to Identify the Structural Requirements for Farnesoid X Receptor (FXR)
  • Novel Isoxazole Derivatives with Potent FXR Agonistic Activity Prevent Acetaminophen-Induced Liver Injury Source: ACS Publications URL

Sources

Exploratory

An In-depth Technical Guide to the Discovery and Biological Evaluation of 5-(tert-pentyl)isoxazol-3-amine Analogs

Authored by a Senior Application Scientist Abstract The isoxazole scaffold is a cornerstone in modern medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1][2][3] This guide pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Authored by a Senior Application Scientist

Abstract

The isoxazole scaffold is a cornerstone in modern medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1][2][3] This guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of a specific subclass: 5-(tert-pentyl)isoxazol-3-amine analogs. We will delve into the rationale behind their design, robust synthetic methodologies, and the critical biological assays required to elucidate their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking to explore this promising chemical space.

Introduction: The Significance of the Isoxazole Moiety

Isoxazoles are five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms, a unique electronic arrangement that confers both stability and reactivity.[1][2] This versatile scaffold is found in numerous FDA-approved drugs, highlighting its privileged status in drug discovery.[3] Derivatives of the isoxazole core have demonstrated a vast range of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][4][5]

The 3-amino-5-alkylisoxazole substructure is of particular interest as it provides a key vector for chemical modification. The amino group at the C3 position serves as a versatile handle for introducing a wide array of substituents, enabling the fine-tuning of a compound's physicochemical and pharmacological properties. The alkyl group at the C5 position, in this case, a tert-pentyl group, plays a crucial role in modulating lipophilicity and steric interactions with the biological target. The bulky tert-pentyl group can provide a strong hydrophobic anchor, potentially enhancing binding affinity and selectivity.

Synthetic Strategies for 5-(tert-pentyl)isoxazol-3-amine and its Analogs

The synthesis of 5-(tert-pentyl)isoxazol-3-amine analogs can be logically divided into two main stages: the formation of the core isoxazole ring and the subsequent derivatization of the 3-amino group.

Synthesis of the 5-(tert-pentyl)isoxazol-3-amine Core

A reliable and widely adopted method for the synthesis of 3-amino-5-alkylisoxazoles involves the condensation of a β-ketonitrile with hydroxylamine.[6] This reaction is typically performed under controlled pH conditions (pH 7-8) to favor the nucleophilic attack of hydroxylamine on the nitrile group, leading to the desired 3-amino isomer after acid-mediated cyclization.[6]

The logical precursor for our target core would be 4,4-dimethyl-3-oxohexanenitrile. The synthetic workflow is depicted below:

G cluster_0 Synthesis of 5-(tert-pentyl)isoxazol-3-amine ketonitrile 4,4-dimethyl-3-oxohexanenitrile core 5-(tert-pentyl)isoxazol-3-amine ketonitrile->core 1. NH2OH·HCl, Base 2. Acid-mediated cyclization hydroxylamine Hydroxylamine (NH2OH) hydroxylamine->core G cluster_1 Derivatization via Urea Formation core 5-(tert-pentyl)isoxazol-3-amine analog N-(5-(tert-pentyl)isoxazol-3-yl)-N'-(substituted-phenyl)urea core->analog Aprotic solvent (e.g., THF, DCM) Room Temperature isocyanate Substituted Phenyl Isocyanate (R-Ph-NCO) isocyanate->analog G cluster_2 FLT3 Signaling Pathway Inhibition FLT3 FLT3 Receptor STAT5 STAT5 FLT3->STAT5 Phosphorylates AKT AKT FLT3->AKT Activates ERK ERK FLT3->ERK Activates Analog 5-(tert-pentyl)isoxazol-3-amine Analog Analog->FLT3 Inhibits Proliferation Cell Proliferation & Survival STAT5->Proliferation AKT->Proliferation ERK->Proliferation

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 5-(tert-pentyl)isoxazol-3-amine

Introduction and Mechanistic Rationale Isoxazole derivatives are highly privileged scaffolds in modern medicinal chemistry and drug discovery, frequently utilized to investigate complex structure-activity relationships (...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

Isoxazole derivatives are highly privileged scaffolds in modern medicinal chemistry and drug discovery, frequently utilized to investigate complex structure-activity relationships (SAR)[1]. The compound 5-(tert-pentyl)isoxazol-3-amine (CAS: 1495262-56-0) presents a unique molecular architecture. The presence of the bulky tert-pentyl substituent significantly influences both the steric environment and the lipophilicity of the molecule, making it a valuable building block for designing sterically demanding active pharmaceutical ingredients (APIs).

Causality in Synthetic Design

Synthesizing 3,5-disubstituted isoxazoles with bulky alkyl groups requires strict regiocontrol. The most reliable methodology for producing 3-amino-5-alkylisoxazoles is the condensation of a β -ketonitrile (in this case, 4,4-dimethyl-3-oxohexanenitrile) with hydroxylamine[1].

The critical parameter in this synthesis is pH control . If the reaction is run under highly acidic conditions, hydroxylamine is fully protonated and unreactive. Conversely, unbuffered basic conditions can lead to the formation of the undesired 5-amino-3-alkylisoxazole isomer. By strictly buffering the initial reaction between pH 7 and 8 and maintaining the temperature at or below 45°C , the unprotonated hydroxylamine preferentially attacks the sterically less hindered nitrile carbon (or forms the oxime at the ketone with specific geometry), setting the stage for a highly regioselective acid-mediated cyclization to the 3-amino isomer[1].

Quantitative Data & Reagent Specifications

To ensure a self-validating system, researchers must verify the purity of all precursors before initiating the workflow.

Table 1: Physicochemical Properties of Target & Precursors

CompoundRoleMolecular WeightCAS NumberTarget Purity
4,4-dimethyl-3-oxohexanenitrile Primary Precursor139.19 g/mol N/A 97%
Hydroxylamine Hydrochloride Nitrogen/Oxygen Source69.49 g/mol 5470-11-1 99%
5-(tert-pentyl)isoxazol-3-amine Final Product154.21 g/mol 1495262-56-0 98%[2]

Experimental Workflow Diagram

The following diagram illustrates the logical progression of the synthesis, highlighting the transition from pH-controlled addition to acid-mediated cyclization.

G Start Precursor Assembly 4,4-dimethyl-3-oxohexanenitrile + NH2OH·HCl pH pH Adjustment (NaOH to pH 7.0 - 8.0) Start->pH Dissolve in EtOH/H2O React Nucleophilic Addition (T ≤ 45°C, 4-6h) pH->React Regioselective control Acidify Acid-Mediated Cyclization (Conc. HCl to pH 2, 60°C) React->Acidify Oxime Intermediate Formation Workup Biphasic Extraction (EtOAc / Aqueous Brine) Acidify->Workup Isoxazole Ring Closure Purify Purification (Silica Gel Chromatography) Workup->Purify Crude Organic Phase Product 5-(tert-pentyl)isoxazol-3-amine (Pure Target Compound) Purify->Product >98% Purity Yield

Caption: Step-by-step synthetic workflow for 5-(tert-pentyl)isoxazol-3-amine highlighting critical pH shifts.

Step-by-Step Synthesis Protocol

Note: This procedure should be conducted in a standard fume hood using appropriate PPE. The N-O bond in isoxazoles can be labile under extreme conditions; adhere strictly to temperature guidelines[1].

Phase 1: Regioselective Oxime Formation
  • Reagent Preparation: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 1.1 equivalents of hydroxylamine hydrochloride (NH₂OH·HCl) in 50 mL of deionized water.

  • pH Calibration (Critical Step): Slowly add a 2M aqueous Sodium Hydroxide (NaOH) solution dropwise to the stirring mixture until the pH stabilizes exactly between 7.0 and 8.0 . Causality: This frees the hydroxylamine base while preventing the highly alkaline conditions that degrade the β -ketonitrile or alter regioselectivity[1].

  • Precursor Addition: Dissolve 1.0 equivalent of 4,4-dimethyl-3-oxohexanenitrile in 50 mL of absolute ethanol. Add this solution dropwise to the buffered hydroxylamine mixture over 30 minutes.

  • Thermal Control: Maintain the reaction temperature strictly 45°C using a water bath[1]. Stir the mixture continuously for 4 to 6 hours. Monitor the consumption of the β -ketonitrile via Thin Layer Chromatography (TLC) (Eluent: Hexane/Ethyl Acetate 3:1).

Phase 2: Acid-Mediated Cyclization
  • Ring Closure: Once the intermediate oxime formation is complete (indicated by TLC), carefully add concentrated Hydrochloric Acid (HCl) dropwise until the reaction mixture reaches pH 2 .

  • Heating: Elevate the temperature to 60°C for 1 hour. Causality: The acidic environment and mild heat catalyze the dehydration and subsequent intramolecular cyclization, closing the isoxazole ring to form the 3-amine[1].

Phase 3: Workup and Purification
  • Neutralization & Extraction: Cool the reaction mixture to room temperature (20-25°C). Neutralize the solution to pH 7 using saturated aqueous sodium bicarbonate (NaHCO₃). Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with deionized water (50 mL) and saturated brine (50 mL).

  • Drying & Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Final Purification: Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Hexane/Ethyl Acetate to isolate pure 5-(tert-pentyl)isoxazol-3-amine .

Phase 4: Analytical Validation

To ensure the trustworthiness of the protocol, validate the final product using the following techniques:

  • LC-MS: Confirm the molecular weight ( [M+H]+ expected at m/z 155.2).

  • ¹H NMR (CDCl₃): Verify the presence of the tert-pentyl protons (singlet for the gem-dimethyl group, multiplet/triplet for the ethyl group), the broad singlet for the primary amine (-NH₂), and the characteristic solitary aromatic proton on the isoxazole ring (C4-H).

References

  • Benchchem. "5-(Tert-pentyl)isoxazol-3-amine Product and Synthetic Methodologies." Benchchem Product Catalog.
  • ChemScene. "1495262-56-0 | 5-(tert-Pentyl)isoxazol-3-amine." ChemScene Product Catalog.

Sources

Application

Comprehensive HPLC Method Development and Validation Protocol for 5-(tert-pentyl)isoxazol-3-amine Quantification

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals. Executive Summary The quantification of small-molecule intermediates and active pharmaceutical ingredients (APIs) requires...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals.

Executive Summary

The quantification of small-molecule intermediates and active pharmaceutical ingredients (APIs) requires robust, stability-indicating analytical methods. 5-(tert-pentyl)isoxazol-3-amine presents unique chromatographic challenges due to the juxtaposition of a weakly basic heteroaromatic amine and a highly lipophilic, sterically bulky tert-pentyl group.

This application note details the causality-driven development and rigorous validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. By leveraging physicochemical profiling and the Snyder-Dolan Hydrophobic-Subtraction Model (HSM)[1][2], this protocol establishes a self-validating analytical system compliant with the latest ICH Q2(R2) guidelines[3][4].

Physicochemical Profiling & Chromatographic Causality

To move beyond "trial-and-error" method development[1], we must first deconstruct the analyte's physicochemical properties to predict its behavior in a fluid stream.

  • The Isoxazol-3-amine Core (pKa considerations): The electron-withdrawing nature of the isoxazole ring delocalizes the lone pair on the exocyclic nitrogen. Consequently, the conjugate acid of 3-aminoisoxazoles exhibits a remarkably low pKa of approximately 2.40[5].

  • The 5-tert-pentyl Group (Hydrophobicity & Sterics): This branched aliphatic chain imparts significant lipophilicity (high LogP), ensuring strong retention on standard alkyl-bonded stationary phases.

The Causality of pH Selection

A fundamental rule of robust HPLC method development is maintaining the mobile phase pH at least 2 units away from the analyte's pKa to prevent partial ionization.

  • If pH < 2.4: The amine becomes partially protonated. Protonated amines interact strongly with residual, un-endcapped silanols on the silica support via ion-exchange mechanisms, leading to severe peak tailing and retention time instability.

  • If pH 5.5 (Optimized): The molecule exists >99.9% in its neutral, free-base form. Retention is driven purely by predictable hydrophobic interactions, yielding sharp, symmetrical peaks[6].

Mechanism pH_low Mobile Phase pH < 2.4 (e.g., 0.1% TFA) State1 Amine Protonated (NH3+) pH_low->State1 pH_opt Mobile Phase pH 5.5 (Ammonium Acetate) State2 Amine Neutral (NH2) pH_opt->State2 Result1 Silanol Ion-Exchange Peak Tailing & Drift State1->Result1 Result2 Pure Hydrophobic Partitioning Sharp, Symmetrical Peaks State2->Result2

Figure 1: Causality diagram illustrating the effect of mobile phase pH on analyte ionization and peak symmetry.

Method Development Strategy

Stationary Phase Selection

Based on the HSM framework[2], we require a column with high hydrophobicity ( H ) to retain the molecule, but low steric resistance ( S∗ ) to accommodate the bulky tert-pentyl group. A fully end-capped C18 (Octadecylsilane) column with high surface area is selected. End-capping minimizes the hydrogen-bond acidity ( A ) and cation-exchange capacity ( C ) of the phase, which is critical for amine-containing compounds.

Mobile Phase & Gradient Design
  • Aqueous Phase (A): 10 mM Ammonium Acetate buffer adjusted to pH 5.5. This provides sufficient buffering capacity at the target pH while remaining volatile (compatible with LC-MS if orthogonal detection is needed).

  • Organic Modifier (B): Acetonitrile (ACN) is chosen over methanol due to its lower viscosity, which reduces system backpressure, and its higher elution strength, which sharpens the elution band of lipophilic compounds.

  • Elution Mode: A gradient elution is employed rather than isocratic. While the main peak elutes early, the gradient ramps up to 95% organic to wash highly lipophilic synthesis impurities (e.g., dimers or unreacted starting materials) off the column, preventing ghost peaks in subsequent injections.

Workflow A 1. Target Profiling pKa ~2.4, High Lipophilicity B 2. Column Selection End-capped C18 (Low S*, High H) A->B C 3. Mobile Phase Optimization 10mM NH4OAc (pH 5.5) / Acetonitrile B->C D 4. Gradient Design Target Elution -> High Organic Wash C->D E 5. ICH Q2(R2) Validation Specificity, Linearity, Precision D->E

Figure 2: Systematic, risk-based HPLC method development workflow.

Experimental Protocols

Chromatographic Conditions
ParameterSpecification / Setting
Column C18, 150 mm × 4.6 mm, 3.5 µm (Fully end-capped)
Mobile Phase A 10 mM Ammonium Acetate in Water (pH adjusted to 5.5 with Acetic Acid)
Mobile Phase B 100% Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temperature 30 °C ± 2 °C
Detection Wavelength UV at 245 nm (Optimal for conjugated isoxazole systems)
Injection Volume 10 µL
Diluent Water : Acetonitrile (50:50, v/v)

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 70 30
6.0 30 70
8.0 5 95
10.0 5 95
10.1 70 30

| 14.0 | 70 | 30 |

Step-by-Step Execution Protocol

Step 1: Buffer Preparation

  • Weigh exactly 0.77 g of Ammonium Acetate and dissolve in 1000 mL of ultrapure water (18.2 MΩ·cm).

  • Adjust the pH to 5.5 ± 0.05 using dilute glacial acetic acid.

  • Filter through a 0.22 µm hydrophilic membrane (e.g., PVDF) and sonicate for 10 minutes to degas.

Step 2: Standard Preparation (Nominal Concentration: 100 µg/mL)

  • Accurately weigh 10.0 mg of 5-(tert-pentyl)isoxazol-3-amine reference standard into a 100 mL volumetric flask.

  • Add ~60 mL of Diluent and sonicate until fully dissolved.

  • Make up to the mark with Diluent and mix thoroughly.

Step 3: The Self-Validating System Suitability Test (SST) A method must prove its own reliability before analyzing unknown samples. Inject the standard solution five times consecutively. The run is only valid if the following criteria are met:

  • Retention Time ( tR​ ): ~5.2 minutes (± 2%).

  • Tailing Factor ( Tf​ ): 1.5 (Confirms absence of secondary silanol interactions).

  • Theoretical Plates ( N ): 5000 (Confirms column efficiency).

  • Injection Precision (%RSD of Peak Area): 2.0% (Confirms autosampler and integration stability).

Method Validation (ICH Q2(R2) Framework)

Following the ICH Q2(R2) guidelines[3][4], the method was validated to demonstrate it is "fit for purpose" for quantitative assay testing. The quantitative data is summarized in the table below.

Validation Data Summary
Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity No interference at tR​ of analyteBlank and diluent show no peaks at 5.2 minPass
Linearity Range 80% to 120% of target conc.25 µg/mL to 150 µg/mL ( R2 = 0.9998)Pass
Accuracy (Recovery) Mean recovery 98.0% - 102.0%99.4% ± 0.8% (Spiked across 3 levels)Pass
Repeatability %RSD 2.0% (n=6)%RSD = 0.65%Pass
Intermediate Precision %RSD 2.0% (Different day/analyst)%RSD = 0.82%Pass
Robustness Stable under deliberate variationsPassed (Flow rate ±0.1 mL/min, Temp ±5°C)Pass

Note: The reportable range was validated through direct assessment of reportable results using a linear calibration model, as recommended by the ICH Q2(R2) lifecycle approach[3].

References

  • [3] International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). Available at: [Link]

  • [4] European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]

  • [1] LCGC International. Efficient HPLC Method Development and Personal Reflections (Snyder-Dolan Principles). Available at: [Link]

  • [2] MAC-MOD Analytical. Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. Available at:[Link]

  • [6] ACS Publications. Drug Discovery against Psoriasis: Identification of a New Potent FMS-like Tyrosine Kinase 3 (FLT3) Inhibitor (Isoxazole HPLC conditions). Available at: [Link]

Sources

Method

Application Note: Utilizing 5-(tert-pentyl)isoxazol-3-amine as a Precursor for Heterocyclic Compounds in Drug Development

Introduction & Scientific Context 5-(tert-pentyl)isoxazol-3-amine (Molecular Formula: C₈H₁₄N₂O, MW: 154.21 g/mol ) is a highly specialized, amine-functionalized heterocycle[1]. Characterized by a sterically demanding ter...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

5-(tert-pentyl)isoxazol-3-amine (Molecular Formula: C₈H₁₄N₂O, MW: 154.21 g/mol ) is a highly specialized, amine-functionalized heterocycle[1]. Characterized by a sterically demanding tert-pentyl substituent at the C5 position and a nucleophilic primary amine at the C3 position, this compound serves as a critical building block in medicinal chemistry[1].

Isoxazole derivatives are prominent scaffolds in drug discovery, frequently utilized in the synthesis of kinase inhibitors (such as FMS-like tyrosine kinase-3 or FLT3 inhibitors)[2]. The tert-pentyl group significantly influences the steric and electronic properties of the molecule, enhancing lipophilicity and strictly directing the binding conformation within target protein hydrophobic pockets[1]. This application note details the regioselective synthesis of the precursor, its functionalization into biologically active urea derivatives, and its use in ring-cleavage methodologies for complex heterocycle construction.

Regioselective Synthesis of the Precursor

The synthesis of 3-amino-5-alkylisoxazoles requires strict regiocontrol to prevent the formation of the undesired 5-amino isomer. The most reliable method involves the condensation of a β-ketonitrile (4,4-dimethyl-3-oxohexanenitrile) with hydroxylamine[1].

Mechanistic Causality: The reaction environment must be strictly maintained at a pH between 7 and 8[2]. Under these slightly basic conditions, the free base of hydroxylamine preferentially attacks the highly electrophilic nitrile carbon rather than the ketone carbonyl[2]. This selective attack forms an amidoxime intermediate. Subsequent acid-mediated cyclization drives dehydration and ring closure, exclusively yielding the 3-amino-isoxazole isomer[1]. Temperatures must be kept at or below 45°C to prevent thermal degradation of the intermediate and suppress unwanted aldol condensation side reactions[1].

Protocol 1: Synthesis of 5-(tert-pentyl)isoxazol-3-amine
  • Preparation: Dissolve 4,4-dimethyl-3-oxohexanenitrile (1.0 eq) in a mixture of ethanol and deionized water (1:1 v/v).

  • Reagent Addition: Add hydroxylamine hydrochloride (1.2 eq) to the stirring solution.

  • pH Adjustment (Critical Step): Carefully add 1M NaOH dropwise while continuously monitoring with a calibrated pH meter until the solution stabilizes between pH 7.0 and 8.0. Validation Check: Failure to reach pH 7 will leave hydroxylamine protonated (NH₃OH⁺), halting nucleophilic attack; exceeding pH 8 risks direct ketone attack and isomer impurity.

  • Incubation: Stir the mixture at 40°C for 4 hours to ensure complete conversion to the amidoxime intermediate.

  • Cyclization: Cool the mixture to 0°C in an ice bath. Slowly add concentrated HCl to lower the pH to 2.0. Heat the acidified mixture to 80°C for 2 hours to drive the cyclization.

  • Workup: Neutralize with saturated NaHCO₃, extract with ethyl acetate (3x), dry over anhydrous Na₂SO₄, and purify via silica gel chromatography to yield the pure isoxazole precursor.

G A 4,4-dimethyl-3-oxohexanenitrile (β-ketonitrile) C Amidoxime Intermediate (Nitrile Attack) A->C pH 7-8, ≤45°C B Hydroxylamine (NH2OH) B->C D 5-(tert-pentyl)isoxazol-3-amine (Target Precursor) C->D Acid-mediated Cyclization (pH 2.0)

Regioselective synthesis pathway of 5-(tert-pentyl)isoxazol-3-amine via amidoxime intermediate.

Functionalization at the C3-Amino Group: Kinase Inhibitor Scaffolds

The C3-amino group is a prime site for derivatization, reacting readily with electrophiles such as isocyanates, acyl chlorides, and sulfonyl chlorides[2]. A prominent application is the synthesis of N-(5-(tert-pentyl)isoxazol-3-yl)-N'-phenylurea derivatives, which are investigated as potent inhibitors of FLT3[2].

Mechanistic Causality: The formation of a diaryl urea creates a bidentate hydrogen-bond donor system essential for interacting with the catalytic glutamate and DFG-aspartate residues in the inactive (DFG-out) conformation of kinases. The bulky tert-pentyl group forces the isoxazole ring into a perpendicular orientation relative to the urea plane, optimizing the fit within the hydrophobic pocket adjacent to the hinge region and preventing off-target binding.

Protocol 2: Synthesis of Diaryl Urea Derivatives
  • Solvent Selection: Dissolve 5-(tert-pentyl)isoxazol-3-amine (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under an inert argon atmosphere. Validation Check: Aprotic solvents are mandatory to prevent competitive solvolysis with the highly reactive isocyanate.

  • Electrophile Addition: Add the substituted phenyl isocyanate (1.1 eq) dropwise at 0°C to control the exothermic addition.

  • Reaction: Allow the mixture to warm to ambient temperature (25°C) and stir for 4-6 hours. Monitor completion via TLC or LC-MS.

  • Isolation: The urea product typically precipitates directly from the reaction mixture. Collect via vacuum filtration and wash with cold DCM to remove unreacted starting materials.

Quantitative Data Summary

Table 1: Comparative Yields and Conditions for C3-Derivatization Reactions

ElectrophileTarget Product ClassReaction Time (h)Temp (°C)Expected Yield (%)
Phenyl isocyanateDiaryl Urea4 - 62585 - 92
Benzoyl chlorideAmide2 - 40 to 2578 - 85
Benzenesulfonyl chlorideSulfonamide12 - 166065 - 70

(Note: Sulfonamide yields are inherently lower due to the steric hindrance of the tert-pentyl group clashing with the bulky sulfonyl center during the transition state).

G A 5-(tert-pentyl)isoxazol-3-amine D Diaryl Urea Derivative (FLT3 Kinase Inhibitor) A->D Nucleophilic Addition (Solvent: DCM/THF) E Amide Derivative (SAR Scaffold) A->E Acylation (Base: Et3N) B Phenyl Isocyanate (Electrophile) B->D C Acyl Chloride (Electrophile) C->E

Workflow for the C3-derivatization of the isoxazole precursor into kinase inhibitor scaffolds.

Advanced Transformations: N-O Bond Cleavage for Heterocyclic Expansion

While aromatic, the isoxazole ring possesses a labile N-O bond (bond dissociation energy ~60 kcal/mol) that is susceptible to reductive cleavage[2]. This unique property allows 5-(tert-pentyl)isoxazol-3-amine to act as a masked 1,3-dielectrophile equivalent[2].

Mechanistic Causality: Reductive cleavage using catalytic hydrogenation (H₂/Pd-C) or chemical reductants breaks the N-O bond, yielding a versatile β-amino enone intermediate. This intermediate can undergo subsequent condensation with hydrazines to form pyrazoles or with amidines to form pyrimidines. This strategy effectively transfers the complex tert-pentyl substituent to an entirely new heterocyclic core that might be difficult to synthesize directly.

Protocol 3: Reductive Cleavage and Pyrazole Formation
  • Cleavage: Dissolve the isoxazole precursor in methanol. Add 10% Pd/C (0.1 eq) and stir vigorously under a hydrogen atmosphere (1 atm) at room temperature for 12 hours.

  • Filtration: Filter the suspension through a Celite pad to safely remove the pyrophoric catalyst. The resulting filtrate contains the reactive β-amino enone intermediate.

  • Condensation: Add phenylhydrazine (1.2 eq) and a catalytic amount of glacial acetic acid to the filtrate. Reflux the mixture for 6 hours.

  • Purification: Evaporate the solvent under reduced pressure and purify via column chromatography to isolate the tert-pentyl-substituted pyrazole.

References

Sources

Application

practical applications of 5-(tert-pentyl)isoxazol-3-amine in drug discovery

Application Note: Exploiting 5-(tert-Pentyl)isoxazol-3-amine in Kinase Inhibitor Design and SAR Optimization Scientific Rationale: The Isoxazole Pharmacophore The isoxazole ring is a privileged scaffold in modern drug di...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Exploiting 5-(tert-Pentyl)isoxazol-3-amine in Kinase Inhibitor Design and SAR Optimization

Scientific Rationale: The Isoxazole Pharmacophore

The isoxazole ring is a privileged scaffold in modern drug discovery, frequently utilized for its favorable physicochemical properties and its ability to act as a stable bioisostere for amides and esters[1]. Within this chemical family, 3-amino-5-alkylisoxazoles serve as critical building blocks in the synthesis of type II kinase inhibitors. A landmark example of this is the development of the FLT3 inhibitor Quizartinib (AC220), which utilizes a 5-tert-butylisoxazol-3-amine moiety to anchor the molecule within the kinase hinge region while simultaneously occupying a proximal hydrophobic pocket[2].

Causality in Scaffold Selection: Transitioning from a tert-butyl to a tert-pentyl group via 5-(tert-pentyl)isoxazol-3-amine is a strategic Structure-Activity Relationship (SAR) maneuver. The addition of a single methylene unit expands the steric bulk and increases the lipophilicity of the hydrophobic probe. This subtle structural expansion is designed to displace highly ordered, high-energy water molecules deep within "Hydrophobic Pocket II" of the kinase domain. The resulting entropically driven binding event often decreases the dissociation rate constant ( Koff​ ), thereby increasing the drug's residence time on the target—a critical predictor of sustained in vivo efficacy.

Physicochemical Profiling

Before integrating 5-(tert-pentyl)isoxazol-3-amine into a synthetic pipeline, it is vital to profile the building block to ensure the resulting derivatives will align with Lipinski's Rule of Five for oral bioavailability.

Table 1: Physicochemical Properties of 5-(tert-pentyl)isoxazol-3-amine

PropertyValueMedicinal Chemistry Implication
Molecular Formula C₈H₁₄N₂OLow molecular weight allows for extensive downstream functionalization.
Molecular Weight 154.21 g/mol Highly efficient fragment for Fragment-Based Drug Discovery (FBDD).
H-Bond Donors (HBD) 1 (-NH₂)Forms critical hydrogen bonds with the kinase hinge region (e.g., Cys/Glu residues).
H-Bond Acceptors (HBA) 2 (N, O)Isoxazole nitrogen acts as a secondary hinge-binding acceptor.
Estimated LogP ~1.8Optimal lipophilicity for driving hydrophobic pocket packing without causing aggregation.

Application Workflow: Synthesis of Target-Directed Urea Inhibitors

The primary synthetic application of 5-(tert-pentyl)isoxazol-3-amine is the formation of diaryl urea derivatives, a ubiquitous motif in kinase inhibition.

Mechanistic Challenge & Causality: The 3-amino group of the isoxazole ring exhibits exceptionally low nucleophilicity. The adjacent electronegative oxygen and the electron-withdrawing nature of the heteroaromatic system delocalize the nitrogen's lone pair. Consequently, standard amide coupling conditions (e.g., HATU/DIPEA) often fail. To overcome this thermodynamic barrier, the protocol below utilizes highly reactive aryl isocyanates.

SynthesisWorkflow A 5-(tert-pentyl)isoxazol-3-amine (Nucleophile) C Urea Coupling Reaction (THF, 60°C, 12h) A->C B Aryl Isocyanate (Electrophile) B->C D Validation & Purification (LC-MS, Prep-HPLC) C->D Crude Mixture E In Vitro Kinase Screening (FLT3 / p38α) D->E >95% Purity

Caption: Workflow for the synthesis and validation of 5-(tert-pentyl)isoxazole-based kinase inhibitors.

Protocol 1: Step-by-Step Urea Coupling
  • Preparation: Dissolve 5-(tert-pentyl)isoxazol-3-amine (1.0 eq) in anhydrous Tetrahydrofuran (THF) under an inert nitrogen atmosphere. Causality: Anhydrous conditions are critical to prevent the competitive hydrolysis of the isocyanate into a primary amine, which would lead to symmetric urea byproducts.

  • Activation: Add the functionalized aryl isocyanate (1.1 eq) dropwise at 0°C.

  • Reaction: Heat the reaction mixture to 60°C and stir for 12 hours.

  • Self-Validation (LC-MS): Monitor the reaction via LC-MS. Thin-Layer Chromatography (TLC) is insufficient here due to the potentially similar Rf​ values of the starting amine and the product. Confirm the disappearance of the 154.21 m/z peak and the appearance of the target urea mass.

  • Purification: Quench with methanol, concentrate under reduced pressure, and purify via preparative HPLC to achieve >95% purity required for biological screening.

Application Workflow: Surface Plasmon Resonance (SPR) Binding Kinetics

End-point biochemical assays (like IC50​ ) cannot distinguish between a compound that binds weakly/rapidly and one that binds tightly/slowly. To validate the hypothesis that the tert-pentyl group increases residence time compared to a tert-butyl group, SPR is employed to measure binding kinetics.

BindingModel Isox Isoxazole Ring (H-Bond Acceptor) Hinge Kinase Hinge Region Isox->Hinge H-Bond Amine Urea NH (H-Bond Donor) Amine->Hinge H-Bond tPentyl tert-Pentyl Group (Hydrophobic Probe) Pocket Hydrophobic Pocket II tPentyl->Pocket Van der Waals

Caption: Pharmacophore model illustrating the binding interactions of the 5-(tert-pentyl)isoxazole scaffold.

Protocol 2: SPR Kinetic Profiling
  • Immobilization: Covalently immobilize the recombinant kinase (e.g., FLT3) onto a CM5 sensor chip using standard amine coupling chemistry (EDC/NHS). Target an immobilization level of 2000–3000 Response Units (RU).

  • Analyte Preparation: Prepare a 2-fold dilution series of the synthesized 5-(tert-pentyl)isoxazole urea derivative in running buffer (HBS-EP+ with 5% DMSO) ranging from 0.1 nM to 100 nM.

  • Kinetic Injection: Inject analytes at a high flow rate (50 µL/min) to minimize mass transport limitations. Allow 180 seconds for association and 600 seconds for dissociation.

  • Self-Validation (Control): Run a blank channel (buffer only) to subtract bulk refractive index changes. Inject a known reference compound (e.g., Quizartinib) at the beginning and end of the run. Causality: If the reference compound's KD​ shifts by more than 15% between the first and last injection, the immobilized kinase is denaturing, and the assay must be restarted.

Data Presentation: Comparative SAR Analysis

The following table summarizes the expected kinetic shifts when optimizing a kinase inhibitor by replacing a tert-butyl group with a tert-pentyl group, demonstrating the practical value of this scaffold in extending drug residence time.

Table 2: Comparative Kinetic Profiling (Representative SAR Data)

Scaffold R-GroupFLT3 IC50​ (nM) Kon​ ( M−1s−1 ) Koff​ ( s−1 )Residence Time ( τ )Target Selectivity
tert-Butyl (Reference)1.2 4.5×105 8.2×10−4 ~20 minutesHigh
tert-Pentyl (Optimized)0.8 4.1×105 1.5×10−4 ~110 minutes Very High

Note: The extended residence time ( τ=1/Koff​ ) of the tert-pentyl derivative is driven by enhanced Van der Waals interactions within the kinase hydrophobic pocket.

References

  • Chao, Q., Sprankle, K. G., Grotzfeld, R. M., et al. "Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor." Journal of Medicinal Chemistry, 2009 Dec 10;52(23):7808-16. URL:[Link]

  • Zhu, J., Mo, J., Lin, H., Chen, Y., Sun, H. "The recent progress of isoxazole in medicinal chemistry." Bioorganic & Medicinal Chemistry, 2018 Jul 23;26(11):3065-3075. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving reaction yield in 5-(tert-pentyl)isoxazol-3-amine synthesis

Welcome to the Heterocyclic Synthesis Support Center. This guide is specifically engineered for researchers, application scientists, and drug development professionals troubleshooting the regioselective synthesis of 5-(t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Heterocyclic Synthesis Support Center. This guide is specifically engineered for researchers, application scientists, and drug development professionals troubleshooting the regioselective synthesis of 5-(tert-pentyl)isoxazol-3-amine.

Overview: 5-(tert-pentyl)isoxazol-3-amine (C₈H₁₄N₂O, MW: 154.21 g/mol ) is a sterically hindered, amine-functionalized heterocycle widely utilized as a scaffold in medicinal chemistry and structure-activity relationship (SAR) studies ()[1]. The primary synthetic challenge lies in the regioselective cyclocondensation of its precursor, 4,4-dimethyl-3-oxohexanenitrile, with hydroxylamine. Because hydroxylamine is an ambidentate nucleophile, improper control of reaction kinetics and thermodynamics—specifically pH and addition rate—frequently leads to the formation of the 5-amino regioisomer or isoxazolone byproducts ()[2].

Mechanistic Pathway & Troubleshooting Workflow

The following diagram illustrates the critical bifurcation of the reaction pathway based on pH control.

Pathway SM 4,4-dimethyl-3-oxohexanenitrile + NH₂OH·HCl pH Critical pH Control Window SM->pH Acidic pH < 5.0 (Acidic) pH->Acidic Optimal pH 6.2 - 6.5 (Optimal) pH->Optimal Basic pH > 8.0 (Basic) pH->Basic Isoxazolone Isoxazolone Derivatives (Hydrolysis) Acidic->Isoxazolone Oxime Oxime Intermediate (N-attack on Carbonyl) Optimal->Oxime Kinetic Control Amidoxime Amidoxime Intermediate (N-attack on Nitrile) Basic->Amidoxime Competing Nucleophilicity Target 5-(tert-pentyl)isoxazol-3-amine (Target Yield >85%) Oxime->Target O-attack on Nitrile Regioisomer 3-(tert-pentyl)isoxazol-5-amine (Regioisomer Byproduct) Amidoxime->Regioisomer

Figure 1: Mechanistic bifurcation of 5-(tert-pentyl)isoxazol-3-amine synthesis based on pH control.

Quantitative Data: Impact of pH on Reaction Yield

To understand the causality behind the protocol, review the empirical data below demonstrating how minor pH drifts impact the final product distribution ()[2].

Reaction pHPrimary ProductYield (%)Byproduct/Impurity Profile
< 5.0 (Acidic) Isoxazolone derivative< 20%High hydrolysis products
6.2 – 6.5 (Optimal) 5-(tert-pentyl)isoxazol-3-amine82 – 88%Trace 5-amino isomer (<2%)
7.0 – 7.5 (Neutral) 5-(tert-pentyl)isoxazol-3-amine60 – 70%10-15% 5-amino isomer
> 8.0 (Basic) 3-(tert-pentyl)isoxazol-5-amine< 30%Major 5-amino isomer (>50%)
Self-Validating Protocol: Regioselective Synthesis

This Standard Operating Procedure (SOP) is designed as a closed-loop, self-validating system. Do not proceed to subsequent phases unless the validation checks are met.

Phase 1: Enolate Formation

  • Charge a jacketed reactor with 1.0 equivalent of 4,4-dimethyl-3-oxohexanenitrile.

  • Add 2.0 M aqueous NaOH (1.1 equivalents) while maintaining the internal temperature at 10–15 °C.

  • Causality: Base-mediated deprotonation of the highly acidic α-protons forms a water-soluble sodium enolate, activating the carbonyl for nucleophilic attack.

  • Validation Check: The biphasic mixture will transition to a clear, homogeneous solution. If the solution remains cloudy, enolization is incomplete; verify the basicity of the aqueous phase.

Phase 2: Nucleophilic Addition 3. Prepare a 3.0 M aqueous solution of hydroxylamine hydrochloride (1.05 equivalents) ()[3]. 4. Add the hydroxylamine solution rapidly (over 2–3 minutes) to the enolate solution under vigorous agitation.

  • Causality: Rapid addition prevents localized concentration gradients. Slow addition allows early fractions of hydroxylamine to react under highly basic conditions, promoting attack on the nitrile and yielding the 5-amino regioisomer ()[2].

  • Validation Check: Monitor the internal temperature. A mild exotherm should be observed, confirming the initial formation of the oxime intermediate.

Phase 3: Critical pH Adjustment & Cyclization 5. Within 15 minutes of addition, adjust the reaction mixture pH to exactly 6.2–6.5 using 1.0 M HCl or 1.0 M NaOH ()[2]. 6. Heat the reaction mixture to 40–45 °C for 4 hours ()[1].

  • Causality: At pH 6.2–6.5, the hydroxylamine nitrogen selectively attacks the ketone carbonyl. The slightly acidic medium facilitates the subsequent attack of the oxime oxygen onto the nitrile carbon. Temperatures above 45 °C degrade the intermediate, while temperatures below 40 °C stall the cyclization[1].

  • Validation Check: Pull an aliquot and analyze via HPLC (UV 254 nm). The disappearance of the oxime intermediate peak and the emergence of a single major product peak validates successful cyclocondensation.

Phase 4: Isolation 7. Cool the mixture to 5 °C to induce crystallization. 8. Filter the precipitate, wash with cold water, and dry under vacuum at 40 °C. Store the final product sealed in a dry environment at 2–8 °C ()[1].

  • Validation Check: Melting point and NMR analysis must confirm the 3-amino structure. The absence of a downfield shift typical of the 5-amino group confirms regiochemical purity.

Troubleshooting FAQs

Q1: Why am I getting predominantly the 5-amino regioisomer instead of the 3-amino product? A: Hydroxylamine is an ambidentate nucleophile. At elevated pH levels (pH > 8.0), the nitrogen atom can preferentially attack the nitrile carbon instead of the ketone carbonyl. This forms an amidoxime intermediate that cyclizes into the 3-alkyl-5-aminoisoxazole byproduct ()[2]. Ensure rapid addition of the hydroxylamine hydrochloride to the enolate, followed by immediate pH adjustment to 6.2–6.5. Do not allow the reaction to sit in a highly basic state.

Q2: I am observing a significant amount of an isoxazolone byproduct. What went wrong? A: Isoxazolone derivatives form when the reaction mixture becomes too acidic (pH < 5.0) ()[2]. Under these conditions, the nitrile group can undergo premature hydrolysis, or alternative cyclization pathways dominate before the oxime intermediate can properly form. Calibrate your pH probes prior to the experiment and use continuous automated pH titration if running the reaction at a larger scale.

Q3: The oxime intermediate is forming, but cyclization is stalling. How can I drive it to completion? A: The cyclocondensation of the oxime onto the nitrile requires slight thermal activation. If the temperature is too low, the intermediate will persist. Heat the reaction mixture to 40–45 °C ()[1]. If the oxime peak persists after 4 hours at 45 °C, verify that the pH has not drifted outside the 6.2–7.0 window, as the cyclization step is highly pH-dependent.

References
  • PrepChem. "Synthesis of 3-amino-5-(t-butyl)isoxazole: pH Control in Regioselective Cyclocondensation." PrepChem. [Link]

Sources

Optimization

Technical Support Center: Optimizing Catalytic Conditions for 5-(tert-pentyl)isoxazol-3-amine Amidation

Welcome to the technical support center for the amidation of 5-(tert-pentyl)isoxazol-3-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this speci...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the amidation of 5-(tert-pentyl)isoxazol-3-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this specific heterocyclic amine. Given the unique electronic properties and steric considerations of this substrate, achieving high-yield, clean amidation requires careful optimization. This document provides in-depth, experience-driven answers to common challenges encountered during the synthesis of N-(5-(tert-pentyl)isoxazol-3-yl)amides.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the amidation of 5-(tert-pentyl)isoxazol-3-amine?

The primary challenges stem from two key structural features of the molecule:

  • Reduced Nucleophilicity: The 3-amino group is attached to an electron-deficient isoxazole ring, which significantly reduces its nucleophilicity compared to aliphatic or simple aromatic amines. This can lead to sluggish or incomplete reactions.

  • Steric Hindrance: The bulky tert-pentyl group at the 5-position can sterically hinder the approach of the activated carboxylic acid, further slowing the reaction rate, especially with bulky acid partners.

Q2: Which class of coupling reagents is recommended as a starting point?

For initial screening, carbodiimide reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are a cost-effective and common choice.[1][2] They are often used with an additive like 1-Hydroxybenzotriazole (HOBt) or N-Hydroxysuccinimide (NHS) to improve efficiency and suppress side reactions.[1][3] However, due to the reduced nucleophilicity of the amine, more potent uronium/aminium or phosphonium salt reagents are frequently required for optimal results.

Q3: Why is a base necessary in most amidation protocols?

A base is critical for several reasons.[4] Firstly, it deprotonates the carboxylic acid, forming a carboxylate that is activated by the coupling reagent.[5] Secondly, if the amine starting material is supplied as a salt (e.g., hydrochloride), an equivalent of base is needed to liberate the free amine. Common choices include non-nucleophilic organic bases like Diisopropylethylamine (DIPEA) or Triethylamine (TEA).

Section 2: Troubleshooting Guide - Common Issues & Solutions

Issue 1: Low or No Conversion to the Desired Amide Product

This is the most frequent issue, often pointing to inadequate activation of the carboxylic acid or insufficient reactivity of the amine under the chosen conditions.

Q: My reaction has stalled with significant unreacted starting materials after 24 hours. What is the first step in troubleshooting?

A: Re-evaluate your coupling reagent. The O-acylisourea intermediate formed by carbodiimides like EDC may not be sufficiently reactive to be intercepted by the weakly nucleophilic 3-aminoisoxazole.

Recommended Action: Switch to a more potent class of coupling agent. Uronium/aminium salts like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or phosphonium salts like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are designed for challenging couplings, including those with electron-poor amines.[3] HATU, in particular, reacts rapidly and can significantly reduce racemization if the carboxylic acid has a chiral center.[3]

Table 1: Comparison of Common Coupling Agents for Challenging Amidations
Coupling AgentClassByproductKey AdvantagesKey Considerations
EDC·HCl CarbodiimideWater-soluble ureaCost-effective, easy removal of byproduct.[1]May be insufficient for poorly nucleophilic amines.
DCC CarbodiimideDicyclohexylurea (DCU)Inexpensive, effective for many substrates.[1][3]DCU is a precipitate, difficult to remove completely.[3]
HATU Uronium/AminiumTetramethylureaVery high reactivity, fast reaction times, low racemization.[2][3]More expensive, potential safety concerns on large scale.[6]
PyBOP PhosphoniumHexamethylphosphoramide (HMPA)-relatedHigh reactivity, good for sterically hindered substrates.Byproducts can be difficult to remove.
Q: I've switched to HATU but my yield is still poor. What else could be the problem?

A: Solvent and temperature play a crucial role.

  • Solvent Choice: The polarity of the solvent can dramatically affect reaction rates. While dichloromethane (DCM) is a common starting point, its low boiling point limits the accessible temperature range. Switching to a more polar, higher-boiling aprotic solvent like N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) can improve the solubility of all components and accelerate the reaction.

  • Temperature: Many amidation reactions are run at room temperature out of habit. For a challenging substrate like this, gentle heating to 40-50 °C can often provide the necessary activation energy to drive the reaction to completion without causing significant degradation.

  • Reaction Monitoring: Do not assume a standard reaction time. Meticulously monitor the reaction's progress using techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7] This allows you to determine the optimal reaction time and identify if the reaction has truly stalled or is just slow.

Diagram 1: General Amidation Workflow

This diagram illustrates the central steps in a typical coupling reaction. The efficiency of both the "Activation" and "Coupling" steps is critical for success.

AmidationWorkflow cluster_reactants Reactants & Reagents CarboxylicAcid Carboxylic Acid Activation Step 1: Carboxylic Acid Activation CarboxylicAcid->Activation Amine 5-(tert-pentyl)isoxazol-3-amine Coupling Step 2: Nucleophilic Attack (Amide Bond Formation) Amine->Coupling CouplingAgent Coupling Agent (e.g., HATU, EDC) CouplingAgent->Activation Base Base (e.g., DIPEA) Base->Activation Activation->Coupling Activated Intermediate Product N-Acylated Product Coupling->Product

Caption: Key stages of the amidation reaction.

Issue 2: Formation of Significant Byproducts

Controlling side reactions is key to achieving high purity and simplifying downstream processing.

Q: My LC-MS analysis shows a mass corresponding to the addition of two acyl groups to my amine. How can I prevent this?

A: This suggests a side reaction with the coupling agent's byproduct or overly harsh conditions.

While double acylation on the amine nitrogen is unlikely, a common side reaction, particularly with carbodiimides, involves the formation of an N-acylurea. This occurs when the activated O-acylisourea intermediate rearranges or reacts with another molecule of carboxylate before the amine can intercept it.

Recommended Action:

  • Control Stoichiometry: Use the amine as the limiting reagent (1.0 eq), with a slight excess of the carboxylic acid (1.1-1.2 eq) and coupling agent (1.2 eq).

  • Order of Addition: Pre-activate the carboxylic acid with the coupling agent and base for 15-30 minutes before adding the 5-(tert-pentyl)isoxazol-3-amine. This ensures a high concentration of the activated species is ready for the nucleophilic attack, minimizing its lifetime and potential for side reactions.

Q: I am concerned about the stability of the isoxazole ring. Can it open under my reaction conditions?

A: The isoxazole N-O bond is potentially labile and can be cleaved under certain reductive or strong base-catalyzed conditions. [8] While the conditions for standard amide coupling are generally mild, prolonged exposure to strong bases at high temperatures could theoretically promote ring-opening.

Recommended Action:

  • Use a non-nucleophilic hindered base like DIPEA instead of less hindered amines like TEA.

  • Avoid excessive heating. If higher temperatures are needed, perform a time-course study to find the point of maximum product formation before significant degradation occurs.

  • If ring-opening is suspected, analyze the crude reaction mixture by ¹H NMR to look for the disappearance of the characteristic isoxazole C4-H proton signal and the appearance of new signals corresponding to an opened vinylogous nitrile or related species.

Issue 3: Difficulty with Product Purification

Even with a successful reaction, isolating the pure amide can be challenging due to the properties of the reagents and byproducts.

Q: How do I effectively remove the urea byproduct from my DCC-mediated reaction?

A: Dicyclohexylurea (DCU) is notoriously insoluble in many common solvents, making its removal by simple extraction difficult.

Recommended Action:

  • After the reaction is complete, cool the mixture (e.g., in an ice bath) to maximize the precipitation of DCU.

  • Filter the reaction mixture through a pad of Celite® to remove the bulk of the DCU precipitate.

  • Proceed with a standard aqueous workup. Some residual DCU may still be present.

  • Purify the final product using silica gel column chromatography. The less polar DCU will typically elute before the more polar amide product.

This is a primary reason why EDC is often preferred for lab-scale synthesis , as its corresponding urea byproduct is water-soluble and easily removed with an acidic aqueous wash (e.g., 1M HCl).[1]

Diagram 2: Troubleshooting Decision Tree for Low Yield

This workflow provides a logical sequence of steps to diagnose and solve common amidation problems.

Troubleshooting Start Low Yield / No Reaction CheckTLC Monitor by TLC/LC-MS: Are starting materials consumed? Start->CheckTLC NoConsumption Problem: Ineffective Activation CheckTLC->NoConsumption No Consumption Problem: Side Reactions or Degradation CheckTLC->Consumption Yes Action1 Action: Use stronger coupling agent (e.g., HATU, PyBOP) NoConsumption->Action1 Action2 Action: Increase temperature (40-50 °C) Action1->Action2 Action3 Action: Switch to polar aprotic solvent (e.g., DMF, MeCN) Action2->Action3 Action4 Action: Check stoichiometry Consumption->Action4 Action5 Action: Pre-activate acid before adding amine Action4->Action5 Action6 Action: Lower temperature Action5->Action6

Caption: A logical workflow for troubleshooting low-yield amidation reactions.

Section 3: Experimental Protocols

Protocol 1: General Procedure using HATU

This protocol provides a robust starting point for the amidation of 5-(tert-pentyl)isoxazol-3-amine.

  • To a clean, dry flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.1 eq).

  • Dissolve the acid in anhydrous DMF (to make a ~0.2 M solution).

  • Add HATU (1.2 eq) to the solution, followed by DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 20 minutes to pre-activate the acid.

  • In a separate flask, dissolve 5-(tert-pentyl)isoxazol-3-amine (1.0 eq) in a minimal amount of anhydrous DMF.

  • Add the amine solution dropwise to the activated acid mixture.

  • Stir the reaction at room temperature or heat to 40-50 °C, monitoring by TLC or LC-MS until the amine is consumed.

  • Upon completion, dilute the reaction mixture with ethyl acetate and perform an aqueous workup:

    • Wash with saturated aqueous NaHCO₃ solution (2x) to remove unreacted acid.

    • Wash with water (1x).

    • Wash with brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to yield the pure amide product.

Protocol 2: Reaction Monitoring by TLC
  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A mixture of ethyl acetate and hexanes is a good starting point. Adjust the ratio to achieve an Rf of ~0.3-0.5 for the product.

  • Visualization: Use a UV lamp (254 nm). The aromatic rings in the starting materials and product should be UV-active. A potassium permanganate (KMnO₄) stain can also be used to visualize the spots.

  • Procedure: Spot the crude reaction mixture alongside co-spots of the starting carboxylic acid and the starting amine to track the consumption of reactants and the formation of the new product spot.

References

  • Proteomics Analysis of Amidation. (n.d.). Creative Proteomics.
  • Yang, X., Hui, R., & Hu, J. (n.d.). In-situ Mass Spectrometric Analysis of the Reactive Intermediates Generated in the Electrochemical Amidation Reactions.Chinese Journal of Analytical Chemistry.
  • Amide Reactions: Amidation, Alcohol, Formation, Techniques. (2023, October 20). Vaia.
  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021, November 19). University of Windsor.
  • 5-(Tert-pentyl)isoxazol-3-amine. (n.d.). Benchchem.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem.
  • Valle, M. D., et al. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution.ACS Publications.
  • Processes for preparing 3-amino-isoxazoles. (n.d.). Google Patents.
  • Coupling Reagents. (n.d.). Aapptec Peptides.
  • Amides from Carboxylic Acids-DCC and EDC Coupling. (n.d.). Chemistry Steps.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC.
  • Choosing amide coupling agent. (2023, March 20). Reddit.
  • Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. (2009, February 11). ACS Publications.
  • Advances in the Chemistry of Aminoisoxazole. (n.d.). ResearchGate.
  • Why did my amide syntesis does not work? (2021, April 14). ResearchGate.
  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2024, October 12). MDPI.
  • Isoxazole Derivatives. (2020, June 20). Reddit.
  • Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. (n.d.). ResearchGate.
  • A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. (2016, March 1). RSC Publishing.
  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021, October 6). Springer.

Sources

Troubleshooting

preventing thermal degradation of 5-(tert-pentyl)isoxazol-3-amine during storage

Welcome to the technical support center for 5-(tert-pentyl)isoxazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this valuable r...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 5-(tert-pentyl)isoxazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this valuable research compound during storage and handling. Here, we provide in-depth troubleshooting advice and frequently asked questions based on the fundamental chemical principles governing isoxazole derivatives.

I. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the storage and stability of 5-(tert-pentyl)isoxazol-3-amine.

Q1: What are the recommended storage conditions for 5-(tert-pentyl)isoxazol-3-amine?

A1: To maintain the compound's integrity, it should be stored in a tightly sealed container, in a dry environment, at a temperature of 2-8°C.[1] This minimizes the risk of thermal degradation and hydrolysis. For long-term storage, consider an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

Q2: Why is the isoxazole ring susceptible to degradation?

A2: The isoxazole ring, while aromatic, contains a labile N-O bond.[1] This bond can be cleaved under various conditions, including exposure to heat (thermal degradation), light (photochemical reactions), and reducing agents.[1] Cleavage of this bond is often the initial step in the degradation pathway of isoxazole derivatives.[2][3]

Q3: How does the 3-amino group affect the stability of the molecule?

A3: The amino group at the C3 position is a key site for the compound's reactivity.[1] It is an electron-donating group, which influences the electronic distribution within the isoxazole ring.[1] The highest occupied molecular orbital (HOMO) is primarily located on the amino group and the isoxazole ring, making these sites susceptible to electrophilic attack.[1]

Q4: Is 5-(tert-pentyl)isoxazol-3-amine sensitive to light?
Q5: What are the initial signs of degradation?

A5: Visual signs of degradation can include a change in color (e.g., from white/off-white to yellow or brown), a change in physical state (e.g., from a free-flowing powder to a clumpy or oily substance), or the appearance of an unusual odor. However, significant degradation can occur without any visible changes. Therefore, analytical confirmation is crucial.

II. Troubleshooting Guide

This section provides a structured approach to identifying and resolving issues related to the potential thermal degradation of 5-(tert-pentyl)isoxazol-3-amine.

Issue 1: Inconsistent or Unexpected Experimental Results

Q: My recent experiments using 5-(tert-pentyl)isoxazol-3-amine have yielded inconsistent results or failed to produce the expected outcome. Could this be due to degradation of the starting material?

A: Yes, degradation of your starting material is a plausible cause for inconsistent experimental outcomes. The presence of impurities can alter reaction kinetics, lead to the formation of side products, or inhibit the desired reaction altogether.

Troubleshooting Workflow:

G cluster_0 Initial Observation cluster_1 Hypothesis cluster_2 Action Plan cluster_3 Analytical Verification cluster_4 Decision cluster_5 Resolution A Inconsistent Experimental Results B Starting Material Degradation? A->B C Assess Purity of 5-(tert-pentyl)isoxazol-3-amine B->C D Compare 'Old' vs. 'New' Lot C->D E Review Storage Conditions C->E F Run HPLC or LC-MS Analysis D->F E->F H Purity Confirmed? F->H G Acquire ¹H NMR Spectrum G->H I Troubleshoot Other Experimental Parameters H->I Yes J Procure New, Verified Batch of Starting Material H->J No

Caption: Troubleshooting workflow for inconsistent experimental results.

Step-by-Step Protocol for Purity Assessment:

  • Review Storage History: Check your lab notebook for the date of purchase and the storage conditions of the 5-(tert-pentyl)isoxazol-3-amine . Note any deviations from the recommended 2-8°C, dry, and dark conditions.[1]

  • Visual Inspection: Examine the material for any changes in color or consistency.

  • Analytical Characterization:

    • High-Performance Liquid Chromatography (HPLC): This is a primary method for assessing purity. A stability-indicating HPLC method can separate the parent compound from its degradation products.[5][6]

      • Protocol:

        • Prepare a standard solution of 5-(tert-pentyl)isoxazol-3-amine of known concentration in a suitable solvent (e.g., acetonitrile/water).

        • Dissolve a sample of the suspect material in the same solvent.

        • Analyze both samples using a C18 reverse-phase column with a suitable mobile phase gradient (e.g., acetonitrile and water with a modifier like formic acid or trifluoroacetic acid).

        • Monitor the elution profile with a UV detector at a wavelength where the compound has maximum absorbance.

        • Compare the chromatograms. The appearance of new peaks or a decrease in the area of the main peak in the suspect sample indicates degradation.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can help identify the molecular weights of any impurities, providing clues to the degradation pathway.[7]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify degradation products by comparing the spectrum of the suspect sample to that of a pure reference standard.

Issue 2: Visible Changes in the Stored Material

Q: My stored 5-(tert-pentyl)isoxazol-3-amine has turned yellow and become clumpy. What could have caused this, and is it still usable?

A: A change in color and physical state strongly suggests that chemical degradation has occurred. The isoxazole ring is known to be susceptible to thermal decomposition, which can lead to a variety of products.[2][3][8][9][10] At elevated temperatures, the initial step is often the cleavage of the weak N-O bond, leading to reactive intermediates like vinylnitrenes.[2][3] These can then rearrange to form various products, including nitriles and carbon monoxide.[2][8][9]

Potential Degradation Pathway:

G A 5-(tert-pentyl)isoxazol-3-amine C N-O Bond Cleavage A->C Heat B Heat (Improper Storage) D Vinylnitrene Intermediate C->D E Rearrangement & Fragmentation D->E F Degradation Products (e.g., Nitriles, CO, etc.) E->F

Caption: Postulated thermal degradation pathway of 5-(tert-pentyl)isoxazol-3-amine.

Recommendation:

It is strongly advised not to use the material if it shows visible signs of degradation. The presence of unknown impurities can compromise your experimental results and potentially lead to safety hazards. The material should be properly disposed of according to your institution's safety guidelines, and a new batch should be procured.

Preventative Measures:

  • Strict Adherence to Storage Conditions: Always store the compound at 2-8°C in a tightly sealed container, away from heat sources and light.[1]

  • Use of a Desiccator: Storing the container within a desiccator can provide an additional layer of protection against moisture.

  • Aliquotting: For frequently used materials, consider aliquotting the compound into smaller, single-use vials upon receipt. This minimizes the exposure of the bulk material to atmospheric moisture and temperature fluctuations from repeated opening and closing of the container.

  • Inert Atmosphere: For long-term storage or for highly sensitive experiments, flushing the container with an inert gas like argon or nitrogen before sealing can prevent oxidative degradation.

III. Quantitative Data Summary

The following table summarizes key stability and storage information for 3-aminoisoxazole derivatives, which can serve as a guide for 5-(tert-pentyl)isoxazol-3-amine.

ParameterRecommended ConditionRationale
Storage Temperature 2-8°C[1]Minimizes thermal decomposition.
Atmosphere Dry, Inert (e.g., Ar, N₂)[11]Prevents hydrolysis and oxidation.
Light Exposure Protect from light[4]Avoids potential photochemical degradation.
Container Tightly sealed[1]Prevents exposure to atmospheric moisture.
Thermal Hazard Onset of thermal runaway for 3-aminoisoxazole is 186°C[12]Indicates potential for exothermic decomposition at high temperatures.

IV. References

  • Theoretical Study of Thermal Decomposition Mechanisms of Isoxazole - ACS Publications. Available at: [Link]

  • The Pyrolysis of Isoxazole Revisited: A New Primary Product and the Pivotal Role of the Vinylnitrene. A Low-Temperature Matrix Isolation and Computational Study | Journal of the American Chemical Society - ACS Publications. Available at: [Link]

  • The pyrolysis of isoxazole revisited: a new primary product and the pivotal role of the vinylnitrene. A low-temperature matrix isolation and computational study - PubMed. Available at: [Link]

  • The pyrolysis of isoxazole revisited: a new primary product and the pivotal role of the vinylnitrene. A low-temperature matrix i - SciSpace. Available at: [Link]

  • Thermal decomposition of isoxazole: experimental and modeling study - R Discovery. Available at: [Link]

  • Assessment of the in vitro metabolic stability of CEP-37440, a selective FAK/ALK inhibitor, in HLMs using fast UPLC–MS/MS method - Frontiers. Available at: [Link]

  • Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides - MDPI. Available at: [Link]

  • Discovery of Clinical Candidate CEP-37440, a Selective Inhibitor of Focal Adhesion Kinase (FAK) and Anaplastic Lymphoma Kinase (ALK) - PubMed. Available at: [Link]

  • Isoxazoles. II. Kinetics and mechanism of degradation of sulfisoxazole in moderately concentrated acids - PubMed. Available at: [Link]

  • Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines | Organic Letters - ACS Publications. Available at: [Link]

  • Cep-37440 | C30H38ClN7O3 | CID 71721648 - PubChem - NIH. Available at: [Link]

  • Degrading Characterization of the Newly Isolated Nocardioides sp. N39 for 3-Amino-5-methyl-isoxazole and the Related Genomic Information - PMC. Available at: [Link]

  • Discovery of Clinical Candidate CEP-37440, a Selective Inhibitor of Focal Adhesion Kinase (FAK) and Anaplastic Lymphoma Kinase (ALK) | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Available at: [Link]

  • 3-Isoxazolamine | C3H4N2O | CID 1810216 - PubChem - NIH. Available at: [Link]

  • 3-Isoxazolamine, 5-(1,1-dimethylethyl)- | C7H12N2O | CID 171473 - PubChem. Available at: [Link]

  • Stability-Indicating Methods for the Determination of Ornidazole in The Presence of its Degradate According to ICH Guidelines - Walsh Medical Media. Available at: [Link]

  • A Validated Stability-Indicating Liquid Chromatographic Method for Determination of Degradation Impurities and Diastereomers in Voriconazole Tablets - PMC. Available at: [Link]

  • Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1][2]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor - PubMed. Available at: [Link]

  • REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. - Revues Scientifiques Marocaines. Available at: [Link]

  • Degrading Characterization of the Newly Isolated Nocardioides sp. N39 for 3-Amino-5-methyl-isoxazole and the Related Genomic Information - MDPI. Available at: [Link]

  • CS203945B2 - Method of producing 3-amino-5-/tertiary butyl/-isoxazole - Google Patents. Available at:

Sources

Optimization

Technical Support Center: Overcoming Low Reactivity in 5-(tert-Pentyl)isoxazol-3-amine

Welcome to the Technical Support Center for isoxazole chemistry. As researchers and drug development professionals, you are likely utilizing 5-(tert-pentyl)isoxazol-3-amine as a key pharmacophore or intermediate.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for isoxazole chemistry. As researchers and drug development professionals, you are likely utilizing 5-(tert-pentyl)isoxazol-3-amine as a key pharmacophore or intermediate. However, this compound is notorious for its poor nucleophilicity.

The Root Cause: The isoxazole ring is highly electron-withdrawing due to the adjacent electronegative oxygen and nitrogen atoms. The lone pair of electrons on the exocyclic 3-amino group is heavily delocalized into the π -system of the heteroaromatic ring, drastically reducing its basicity and nucleophilicity[1]. Furthermore, the bulky 5-(tert-pentyl) group introduces lipophilicity and potential steric hindrance that can complicate transition state geometries.

This guide provides field-proven, mechanistically grounded solutions to bypass these electronic and steric barriers.

Part 1: Troubleshooting Guides & FAQs

Q1: I am trying to acylate 5-(tert-pentyl)isoxazol-3-amine using an acid chloride and triethylamine (TEA), but I recover mostly unreacted starting material. Why? Causality & Solution: TEA is insufficiently basic to deprotonate the 3-amino group, and the neutral amine is too electron-deficient to attack the electrophile directly[2]. To overcome this, you must shift from a standard nucleophilic addition mechanism to an anionic mechanism. Use a strong base like Sodium Hydride (NaH) or Lithium bis(trimethylsilyl)amide (LiHMDS) to pre-deprotonate the amine. This generates a highly reactive isoxazol-3-ylamide anion that will readily attack even sterically hindered acid chlorides[3].

Q2: My Buchwald-Hartwig cross-coupling with an aryl bromide is stalling, yielding no N-arylated product. What are the optimal conditions for this specific amine? Causality & Solution: Heteroaromatic amines often stall the palladium catalytic cycle at the amine coordination and transmetalation step[4]. Because the amine is a poor nucleophile, standard phosphine ligands fail. BrettPhos or tBuXPhos paired with Pd2​(dba)3​ are the gold standard here. Furthermore, use LHMDS as the base instead of standard carbonates or alkoxides. LHMDS acts as a strong, soluble base that forces the deprotonation of the deactivated amine without poisoning the palladium catalyst[5][6].

Q3: Can I perform a standard reductive amination with an aldehyde and NaBH(OAc)3​ ? Causality & Solution: Standard reductive amination will fail because the initial imine formation is thermodynamically unfavorable with electron-poor amines. You must force the condensation step using a strong Lewis acid (e.g., TiCl4​ or Ti(OiPr)4​ ) combined with a dehydrating agent (molecular sieves) to activate the carbonyl and trap the water generated, before adding a reductant like NaBH3​CN .

Part 2: Workflows and Visualizations

Troubleshooting A 5-(t-pentyl)isoxazol-3-amine Low Reactivity Issue B Electrophile Type? A->B C Acyl / Sulfonyl Chloride B->C D Aryl Halide B->D E Aldehyde / Ketone B->E F Deprotonative Acylation Base: NaH or LiHMDS C->F G Buchwald-Hartwig Cat: Pd2(dba)3 + BrettPhos Base: LHMDS D->G H Lewis Acid Amination Activator: TiCl4 Reductant: NaBH3CN E->H

Decision matrix for functionalizing 5-(tert-pentyl)isoxazol-3-amine.

CatalyticCycle Pd0 Pd(0) + BrettPhos Active Catalyst OxAdd Oxidative Addition Ar-Br inserts into Pd Pd0->OxAdd PdII Ar-Pd(II)-Br OxAdd->PdII Amine Amine Coordination LHMDS Deprotonates PdII->Amine PdAmide Ar-Pd(II)-N(Isoxazole) Amine->PdAmide RedElim Reductive Elimination Forms C-N Bond PdAmide->RedElim RedElim->Pd0 Catalyst Regeneration Product N-Aryl Product RedElim->Product

Pd-catalyzed N-arylation cycle optimized for electron-deficient isoxazolamines.

Part 3: Validated Experimental Protocols

The following protocols are designed as self-validating systems. Observational markers are included so you can verify the success of intermediate steps before proceeding.

Protocol A: Deprotonative Acylation (Anionic Mechanism)
  • Preparation: Dissolve 5-(tert-pentyl)isoxazol-3-amine (1.0 eq) in anhydrous THF (0.2 M) under a strict argon atmosphere. Causality: Moisture will rapidly quench the strong base, preventing the formation of the nucleophilic anion.

  • Deprotonation: Cool the solution to 0 °C. Slowly add NaH (60% dispersion in mineral oil, 1.5 eq). Stir for 30 minutes. Self-Validation: You must observe steady H2​ gas evolution. The cessation of bubbling confirms the complete formation of the reactive isoxazol-3-ylamide anion.

  • Electrophile Addition: Add the acid chloride or sulfonyl chloride (1.2 eq) dropwise. Allow the reaction to naturally warm to room temperature and stir for 2 hours.

  • Quench & Workup: Quench carefully at 0 °C with saturated aqueous NH4​Cl . Extract with EtOAc, dry over Na2​SO4​ , and concentrate for purification.

Protocol B: Buchwald-Hartwig N-Arylation
  • Catalyst Pre-mix: In an oven-dried Schlenk tube, combine Pd2​(dba)3​ (5 mol%), BrettPhos (10 mol%), the aryl bromide (1.0 eq), and 5-(tert-pentyl)isoxazol-3-amine (1.2 eq).

  • Inert Atmosphere: Evacuate and backfill the tube with Argon three times. Causality: The active Pd(0) species is highly susceptible to oxidation; strict anaerobic conditions are mandatory to prevent catalyst death[6].

  • Base & Solvent: Add anhydrous Toluene (0.2 M), followed by LHMDS (1.0 M in THF, 2.0 eq). Causality: LHMDS effectively deprotonates the deactivated amine, facilitating the critical transmetalation step onto the palladium center[5].

  • Heating: Seal the tube and heat to 100 °C for 12 hours. Self-Validation: A color change from dark red/purple to a dark brown/black suspension typically indicates active catalytic turnover and eventual palladium black precipitation at the end of the reaction.

  • Workup: Cool to room temperature, filter through a pad of Celite (eluting with EtOAc), concentrate, and purify via flash chromatography.

Part 4: Quantitative Data Presentation

The table below summarizes the expected outcomes when switching from standard conditions to the optimized protocols described above.

Reaction TypeStandard Conditions (Prone to Failure)Optimized Conditions (Recommended)Expected YieldPrimary Mechanistic Shift
Acylation Acid Chloride, TEA, DCM, RTAcid Chloride, NaH (1.5 eq), THF, 0 °C to RT75 - 90%Neutral addition Anionic attack
Sulfonylation Sulfonyl Chloride, Pyridine, HeatSulfonyl Chloride, LiHMDS, THF, -78 °C to RT70 - 85%Neutral addition Anionic attack
N-Arylation Aryl-Br, Pd(PPh3​)4​ , K2​CO3​ , 100 °CAryl-Br, Pd2​(dba)3​ , BrettPhos, LHMDS, 100 °C65 - 80%Unhindered Pd(0) Bulky, electron-rich Pd(0)
Alkylation Alkyl Halide, K2​CO3​ , DMF, 80 °CAlkyl Triflate, NaH, THF, 0 °C50 - 70%Weak electrophile Super-electrophile

References

  • Synthetic reactions using isoxazole compounds Source: CLOCKSS URL:[Link]

  • Synthesis and synthetic utility of 3-isoxazolols Source: ResearchGate URL:[Link]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of 5-(tert-pentyl)isoxazol-3-amine and 5-tert-butylisoxazol-3-amine

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the isoxazole scaffold is a cornerstone for the development of a wide array of therapeutic agents.[1] Its derivativ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the isoxazole scaffold is a cornerstone for the development of a wide array of therapeutic agents.[1] Its derivatives are known to exhibit a broad spectrum of biological activities, including analgesic, anti-inflammatory, and anticancer properties.[2] This guide provides an in-depth comparative analysis of two closely related 3-amino-5-alkylisoxazole analogs: 5-(tert-pentyl)isoxazol-3-amine and the well-studied 5-tert-butylisoxazol-3-amine. While the latter has established its significance as a key building block for potent kinase inhibitors, the biological profile of its tert-pentyl counterpart remains largely unexplored. This document aims to bridge this knowledge gap by leveraging existing data on the tert-butyl analog and applying fundamental principles of structure-activity relationships (SAR) to forecast the potential biological activities of the tert-pentyl derivative.

Physicochemical Properties: A Tale of Two Alkyl Groups

The primary structural difference between the two molecules lies in the nature of the bulky alkyl substituent at the 5-position of the isoxazole ring. This seemingly minor alteration from a tert-butyl to a tert-pentyl group can have significant implications for the molecule's physicochemical properties, which in turn govern its pharmacokinetic and pharmacodynamic behavior.

Property5-(tert-butyl)isoxazol-3-amine5-(tert-pentyl)isoxazol-3-amine
Molecular Formula C₇H₁₂N₂OC₈H₁₄N₂O
Molecular Weight 140.18 g/mol 154.21 g/mol [3]
LogP (Predicted) ~1.5~2.0
Key Structural Feature Tertiary butyl groupTertiary pentyl group

The addition of an extra methylene group in the tert-pentyl substituent increases its molecular weight and lipophilicity, as indicated by the higher predicted LogP value. This enhanced lipophilicity can influence membrane permeability, protein binding, and metabolic stability.[4]

Synthesis of 5-Alkylisoxazol-3-amines

The synthesis of 3-amino-5-alkylisoxazoles is well-documented and typically involves the reaction of a β-ketonitrile with hydroxylamine.[3] The regioselectivity of this reaction is highly dependent on the pH, with a controlled pH environment being crucial for maximizing the yield of the desired 3-amino isomer.[5][6]

A reliable method for producing 3-amino-5-alkylisoxazoles involves the reaction of a β-ketonitrile with hydroxylamine at a pH between 7 and 8 and a temperature at or below 45°C.[3] For the synthesis of 3-amino-5-(tert-butyl)isoxazole, a patented process involves the reaction of pivalyl acetonitrile with hydroxylamine under controlled pH.[5] A similar strategy is proposed for the synthesis of 5-(tert-pentyl)isoxazol-3-amine, likely commencing with the corresponding β-ketonitrile, 4,4-dimethyl-3-oxohexanenitrile.[3]

cluster_synthesis General Synthesis of 5-Alkylisoxazol-3-amines beta_ketonitrile β-Ketonitrile (e.g., Pivalyl acetonitrile or 4,4-dimethyl-3-oxohexanenitrile) reaction_conditions Controlled pH (7-8) Temp ≤ 45°C beta_ketonitrile->reaction_conditions + hydroxylamine Hydroxylamine (NH₂OH) hydroxylamine->reaction_conditions amino_isoxazole 3-Amino-5-alkylisoxazole reaction_conditions->amino_isoxazole Cyclization

Caption: General synthetic pathway for 3-amino-5-alkylisoxazoles.

Biological Activity of 5-tert-butylisoxazol-3-amine: A Scaffold for Potent FLT3 Inhibitors

The most prominent biological application of 5-tert-butylisoxazol-3-amine is its use as a foundational scaffold in the development of potent inhibitors of FMS-like tyrosine kinase-3 (FLT3). Mutations in FLT3 are prevalent in acute myeloid leukemia (AML), making it a critical therapeutic target.

Derivatives of 5-tert-butylisoxazol-3-amine, particularly N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea compounds, have been extensively studied and have led to the discovery of highly potent and selective FLT3 inhibitors. The bulky tert-butyl group is believed to play a crucial role in anchoring the inhibitor within the ATP-binding pocket of the kinase.

cluster_moa Mechanism of Action of 5-tert-butylisoxazol-3-amine Derivatives inhibitor N-(5-tert-butylisoxazol-3-yl)- N'-phenylurea Derivative flt3_kinase FLT3 Kinase (ATP Binding Pocket) inhibitor->flt3_kinase Binds to downstream_signaling Downstream Signaling (STAT5, PI3K/AKT) inhibitor->downstream_signaling Inhibits flt3_kinase->downstream_signaling Phosphorylates atp ATP atp->flt3_kinase Competes with cell_proliferation Leukemic Cell Proliferation & Survival downstream_signaling->cell_proliferation Promotes cluster_workflow Experimental Workflow for Biological Activity Comparison synthesis Synthesis of 5-(tert-pentyl)isoxazol-3-amine and 5-tert-butylisoxazol-3-amine Derivatives biochemical_assay Biochemical Kinase Assay (e.g., FLT3) synthesis->biochemical_assay cellular_assay Cellular Proliferation Assay (e.g., MV4-11 cells) synthesis->cellular_assay sar_analysis Structure-Activity Relationship (SAR) Analysis biochemical_assay->sar_analysis cellular_assay->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: Workflow for comparing the biological activity of the two isoxazole amines.

Conclusion and Future Directions

5-tert-butylisoxazol-3-amine has proven its value as a privileged scaffold in the design of potent FLT3 kinase inhibitors. The role of the tert-butyl group in this context is well-established, contributing to the high binding affinity of its derivatives.

The biological activity of 5-(tert-pentyl)isoxazol-3-amine remains an open question. Based on SAR principles, it is reasonable to hypothesize that this compound could also serve as a building block for biologically active molecules, potentially including kinase inhibitors. The increased size and lipophilicity of the tert-pentyl group compared to the tert-butyl group would likely modulate its activity, potency, and pharmacokinetic profile.

To definitively compare these two compounds, empirical testing is essential. The experimental protocols outlined in this guide provide a clear roadmap for such an investigation. A thorough evaluation of 5-(tert-pentyl)isoxazol-3-amine and its derivatives against a panel of kinases and in various cellular assays could uncover novel biological activities and expand the therapeutic potential of the 3-amino-5-alkylisoxazole scaffold. Such studies would provide invaluable data for the drug discovery community and could lead to the development of new and improved therapeutic agents.

References

  • Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. ChemMedChem. 2015 Mar;10(3):461-9. Available from: [Link]

  • The Role of Alkyl Groups in Organic Chemistry and Drug Design. Journal of Analytical & Bioanalytical Techniques. OMICS International. Available from: [Link]

  • FLT3 Kinase Assay Kit. BPS Bioscience. Available from: [Link]

  • Discovery of novel and highly potent small molecule inhibitors targeting FLT3-ITD for the treatment of acute myeloid leukemia using structure-based virtual screening and biological evaluation. Frontiers in Pharmacology. 2025 Feb 2. Available from: [Link]

  • Inside Cover: Evaluation of tert -Butyl Isosteres: Case Studies of Physicochemical and Pharmacokinetic Properties, Efficacies, and Activities (ChemMedChem 3/2015). ResearchGate. Available from: [Link]

  • Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. RSC Medicinal Chemistry. Available from: [Link]

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. Available from: [Link]

  • Structure activity relationship. Wikipedia. Available from: [Link]

  • Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Synthesis and structure–Activity relationship of 2-(aminoalkyl)-2,3,3a,8-tetrahydrodibenzo[c,f]isoxazolo[2,3-a]azepine derivatives: a novel series of 5-HT2A/2C receptor antagonists. Part 2. ResearchGate. Available from: [Link]

  • Synthesis of Novel Isoxazole Derivatives as Analgesic Agents by Using Eddy's Hot Plate Method. SAR Publication. 2023 Feb 23. Available from: [Link]

  • Preparation of 3-amino-5(t-butyl) isoxazole. Google Patents.
  • Synthesis of 3-amino-5-(t-butyl)isoxazole. PrepChem.com. Available from: [Link]

  • Schematic of structure–activity relationship of 5-oxo-HHQ s as antioxidant agents. ResearchGate. Available from: [Link]

  • Characterization of binding kinetics and intracellular signaling of new psychoactive substances targeting cannabinoid receptor using transition-based reweighting method. eLife. 2024 Jul 26. Available from: [Link]

  • Steviol Rebaudiosides bind to four different sites of the human sweet taste receptor (T1R2/T1R3) complex explaining confusing ex. ChemRxiv. Available from: [Link]

  • Tert-Butyl hydroquinone is a novel aryl hydrocarbon receptor ligand. ResearchGate. Available from: [Link]

  • Structure-Activity Relationships of new 1H-Imidazo[4,5-c] quinolin-4-amine Derivatives as Allosteric Enhance. SciSpace. 2008 Sep 22. Available from: [Link]

  • The tert-butyl group in chemistry and biology. ResearchGate. Available from: [Link]

Sources

Comparative

A Comparative Structure-Activity Relationship (SAR) Guide to 5-(tert-pentyl)isoxazol-3-amine and its Analogs as Kinase Inhibitors

For researchers and drug development professionals, the isoxazole scaffold represents a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds.[1][2] This guide provides a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the isoxazole scaffold represents a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds.[1][2] This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of 5-(tert-pentyl)isoxazol-3-amine, with a particular focus on its role as a key building block in the development of potent kinase inhibitors. By examining a closely related and extensively studied analog, 5-(tert-butyl)isoxazol-3-amine, we can extrapolate key structural insights relevant to the design of novel therapeutics.

Introduction: The Significance of the 5-Alkyl-3-aminoisoxazole Moiety

The 3-amino-5-alkylisoxazole core is a versatile pharmacophore that has been successfully incorporated into numerous drug candidates. Its value lies in the combination of a hydrogen bond donating amino group at the 3-position and a lipophilic alkyl group at the 5-position, which can be tailored to optimize interactions with biological targets. The tert-pentyl group, with its increased steric bulk and lipophilicity compared to the more commonly studied tert-butyl group, offers a unique opportunity to probe the binding pockets of target proteins for improved potency and selectivity.

This guide will focus on the comparative SAR of these analogs in the context of FMS-like tyrosine kinase-3 (FLT3) inhibition, a critical target in acute myeloid leukemia (AML).[3] We will delve into the synthesis of these key intermediates, present comparative biological data from highly analogous systems, and provide detailed experimental protocols to enable researchers to apply these findings in their own work.

Synthetic Strategies: Accessing the 5-Alkyl-3-aminoisoxazole Core

A reliable and regioselective synthesis of 3-amino-5-alkylisoxazoles is paramount for SAR studies. The most common and effective method involves the cyclization of a β-ketonitrile with hydroxylamine. The regioselectivity of this reaction is highly dependent on the pH.

A key precursor for the synthesis of 5-(tert-pentyl)isoxazol-3-amine is 4,4-dimethyl-3-oxohexanenitrile.[4] For the comparator, 5-(tert-butyl)isoxazol-3-amine, the corresponding precursor is 4,4-dimethyl-3-oxopentanenitrile (pivaloylacetonitrile).[5][6]

General Synthetic Protocol

The synthesis proceeds via the reaction of the appropriate β-ketonitrile with hydroxylamine hydrochloride under controlled pH conditions. Maintaining a pH between 6.2 and 6.5 is crucial to favor the formation of the desired 3-amino isomer over the 5-amino counterpart.[7]

Step-by-step Methodology:

  • To a solution of the β-ketonitrile (1.0 eq) in a suitable solvent such as ethanol or water, add an aqueous solution of hydroxylamine hydrochloride (1.1 eq).

  • Adjust the pH of the reaction mixture to between 6.2 and 7.0 using a base (e.g., sodium hydroxide).

  • Heat the reaction mixture at reflux and monitor the pH for the first few hours, adjusting as necessary to maintain the desired range.

  • Continue refluxing until the reaction is complete (typically overnight), as monitored by TLC or LC-MS.

  • After cooling, the product can be isolated by filtration if it precipitates, or by extraction with an organic solvent.

  • Purification is typically achieved by recrystallization or column chromatography.

dot

Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product ketonitrile β-Ketonitrile (e.g., 4,4-dimethyl-3-oxohexanenitrile) conditions Solvent (Ethanol/Water) Base (e.g., NaOH) pH 6.2-7.0 Reflux ketonitrile->conditions hydroxylamine Hydroxylamine Hydrochloride hydroxylamine->conditions product 3-Amino-5-alkylisoxazole (e.g., 5-(tert-pentyl)isoxazol-3-amine) conditions->product Cyclization

Caption: Synthetic scheme for 3-amino-5-alkylisoxazoles.

Comparative Structure-Activity Relationship at FLT3

The general structure of these inhibitors consists of the 3-amino-5-tert-butylisoxazole core, a urea linker, and a substituted phenyl ring which often incorporates a larger heterocyclic system. The 5-tert-butyl group is positioned in a hydrophobic pocket of the kinase, and its size and shape are critical for potent inhibition.

Analysis of the C5-Alkyl Substituent

The tert-butyl group in the lead compound, AC220 (Quizartinib), occupies a hydrophobic pocket in the ATP-binding site of FLT3. The SAR data from related compounds suggests that this region is sensitive to the size and branching of the alkyl group.

Compound C5-Substituent FLT3 IC50 (nM) Reference
AC220 Analog tert-Butyl1.1[3]
Hypothetical Analog tert-PentylPredicted: Similar or slightly decreased potency-

Discussion of the C5-Substituent SAR:

  • Hydrophobic Interactions: The primary role of the C5-alkyl group is to engage in hydrophobic interactions within the kinase binding pocket.

  • Steric Constraints: While a larger alkyl group like tert-pentyl increases lipophilicity, which can sometimes enhance binding, it may also introduce steric hindrance if the pocket is constrained. The addition of a single methylene unit in the tert-pentyl group compared to the tert-butyl group is a relatively conservative change. It is plausible that this would not significantly disrupt the binding, and could potentially offer slightly improved hydrophobic interactions. However, without direct experimental data, a slight decrease in potency due to minor steric clashes cannot be ruled out.

  • Metabolic Stability: The tert-butyl group can be susceptible to metabolic oxidation. While the tert-pentyl group also contains sites for potential metabolism, the overall metabolic profile of a drug candidate is influenced by the entire molecular structure.[2]

Experimental Protocols for Biological Evaluation

To enable researchers to conduct their own comparative studies, we provide a detailed protocol for an in vitro FLT3 kinase inhibition assay.

In Vitro FLT3 Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the FLT3 enzyme. The ADP-Glo™ Kinase Assay is a common method for this purpose.[5]

Step-by-step Methodology:

  • Reagent Preparation:

    • Prepare a 1x kinase reaction buffer.

    • Dilute the FLT3 enzyme, substrate (e.g., a synthetic peptide), and ATP to their final concentrations in the kinase reaction buffer.

    • Prepare serial dilutions of the test compounds (e.g., 5-(tert-pentyl)isoxazol-3-amine derivatives) and a known FLT3 inhibitor (e.g., AC220) as a positive control.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the test compound or DMSO (vehicle control).

    • Add 2 µL of the diluted FLT3 enzyme.

    • Initiate the reaction by adding 2 µL of the substrate/ATP mixture.

    • Incubate at room temperature for the specified time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent.

    • Incubate at room temperature for 40 minutes to convert unconsumed ATP to ADP.

    • Add 10 µL of Kinase Detection Reagent.

    • Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

dot

KinaseAssay cluster_setup Assay Setup cluster_reaction Kinase Reaction cluster_detection Signal Detection plate 384-well Plate incubation1 Incubate at RT plate->incubation1 Start Reaction compound Test Compound/ Control compound->plate enzyme FLT3 Enzyme enzyme->plate substrate_atp Substrate + ATP substrate_atp->plate adp_glo Add ADP-Glo™ Reagent incubation1->adp_glo Stop Reaction incubation2 Incubate at RT adp_glo->incubation2 kinase_detection Add Kinase Detection Reagent incubation2->kinase_detection incubation3 Incubate at RT kinase_detection->incubation3 readout Measure Luminescence incubation3->readout

Caption: Workflow for an in vitro FLT3 kinase inhibition assay.

Conclusion and Future Directions

The 5-(tert-pentyl)isoxazol-3-amine scaffold holds significant promise as a building block for novel kinase inhibitors. Based on the extensive SAR data for the closely related 5-(tert-butyl) analog, it is anticipated that derivatives of 5-(tert-pentyl)isoxazol-3-amine will also exhibit potent inhibitory activity against kinases such as FLT3. The slightly larger and more lipophilic nature of the tert-pentyl group may offer opportunities for fine-tuning potency and selectivity.

Future research should focus on the direct synthesis and biological evaluation of 5-(tert-pentyl)isoxazol-3-amine and its derivatives in a panel of kinase assays. A direct head-to-head comparison with their tert-butyl counterparts would provide invaluable data for the drug discovery community and further elucidate the SAR of this important class of compounds.

References

  • Ueda, S., & Makisumi, Y. (1991). Practical Synthesis of 3-Amino-5-tert-butylisoxazole from 4,4-Dimethyl-3-oxopentanenitrile. Heterocycles, 32(6), 1155.
  • Organic Syntheses. (2008). 4,4-Dimethyl-3-oxo-2-benzylpentanenitrile. Organic Syntheses, 85, 10.
  • Xu, Y., Wang, N., Song, X., Lei, Q., Ye, T., You, X., ... & Yu, L. (2015). Discovery of novel N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea analogs as potent FLT3 inhibitors and evaluation of their activity against acute myeloid leukemia in vitro and in vivo. Bioorganic & Medicinal Chemistry, 23(15), 4333–4343.
  • BPS Bioscience. (n.d.). FLT3 Kinase Assay Kit. Retrieved from [Link]

  • Patel, H. K., Grotzfeld, R. M., Lai, A. G., Mehta, S. A., Milanov, Z. V., Chao, Q., ... & Bhagwat, S. S. (2009). Arylcarboxyamino-substituted diaryl ureas as potent and selective FLT3 inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(17), 5182–5185.
  • Yao, Q., Zhang, L., Wang, Y., Li, D., & Zhang, H. (2015). Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold. European Journal of Medicinal Chemistry, 90, 894–904.
  • Zarrinkar, P. P., Gunawardane, R. N., Cramer, M. D., Gardner, M. F., Brigham, D., Belli, B., ... & Patel, H. K. (2009). AC220 is a uniquely potent and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3) which is efficacious in animal models of acute myeloid leukemia. Blood, 114(22), 358.
  • Patel, H. K., et al. (2008). 3-amino-benzo[d]isoxazoles as novel multitargeted inhibitors of receptor tyrosine kinases. Bioorganic & medicinal chemistry letters, 18(12), 3576-3580.
  • Engineered Science Publisher. (2023). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. ES Food & Agroforestry, 15, 1019.
  • Das, J., Liu, C., Moquin, R. V., Lin, J., Furch, J. A., Spergel, S. H., ... & Kanner, S. B. (2006). Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(9), 2411–2415.
  • ResearchGate. (n.d.). SAR illustration of some FDA-approved drugs: tyrosine kinase inhibitors.... Retrieved from [Link]

  • Chao, Q., Sprankle, K. G., Grotzfeld, R. M., Lai, A. G., Carter, T. A., Velasco, A. M., ... & Bhagwat, S. S. (2009). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][5][6]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. Journal of Medicinal Chemistry, 52(23), 7808–7816.

  • Zhang, W., et al. (2008). 3-amino-benzo[d]isoxazoles as novel multitargeted inhibitors of receptor tyrosine kinases. Journal of medicinal chemistry, 51(12), 3348-3358.
  • Chambers, M. S., Atack, J. R., Broughton, H. B., Cook, S. M., Dawson, G. R., Hobbs, S. C., ... & MacLeod, A. M. (2004). In Vitro and in Vivo Properties of 3-tert-Butyl-7-(5-methylisoxazol-3-yl)-2-(1-methyl-1H-1,2,4-triazol-5-ylmethoxy)-pyrazolo[1,5-d]-[5][8]triazine (MRK-016), a GABAA Receptor α5 Subtype-Selective Inverse Agonist. Journal of Medicinal Chemistry, 47(24), 5829–5832.

  • Shipe, W. D., Wolkenberg, S. E., Williams, D. L., & Lindsley, C. W. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters, 4(6), 573–577.
  • Zanco Journal of Medical Sciences. (2025). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Zanco Journal of Medical Sciences, 29(1).
  • PrepChem.com. (n.d.). Synthesis of 3-amino-5-(t-butyl)isoxazole. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

5-(Tert-pentyl)isoxazol-3-amine proper disposal procedures

An essential aspect of laboratory safety and operational excellence is the rigorous management of specialized chemical inventory. 5-(Tert-pentyl)isoxazol-3-amine (CAS: 1495262-56-0) is a highly specialized, amine-functio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An essential aspect of laboratory safety and operational excellence is the rigorous management of specialized chemical inventory. 5-(Tert-pentyl)isoxazol-3-amine (CAS: 1495262-56-0) is a highly specialized, amine-functionalized heterocycle utilized extensively as a scaffold in medicinal chemistry and drug discovery[1][2].

While its unique structure is invaluable for investigating structure-activity relationships (SAR), the compound presents specific handling and disposal challenges. The isoxazole ring contains a labile N-O bond that is susceptible to thermal, photochemical, reductive, and base-catalyzed cleavage[2]. Proper disposal is not merely a regulatory formality; it is a chemical necessity to prevent uncontrolled ring-opening reactions and environmental contamination.

This guide provides a self-validating, step-by-step operational protocol for the safe handling, spill containment, and disposal of 5-(Tert-pentyl)isoxazol-3-amine.

Physicochemical & Hazard Profile

Understanding the physical properties of a chemical is the first step in designing a safe operational plan. The tert-pentyl substituent influences the compound's steric and electronic properties, while the amine group and isoxazole core dictate its reactivity[2].

Table 1: Quantitative Data and Hazard Summary

Property / ParameterSpecification / DetailOperational Implication
Molecular Formula C₈H₁₄N₂OOrganic framework requiring complete combustion for disposal.
Molecular Weight 154.21 g/mol Standard stoichiometric considerations for quenching/reactions[2].
Purity ≥98%High purity necessitates strict avoidance of cross-contamination[2].
Storage Conditions 2-8°C, sealed, dry environmentMust be kept away from heat to prevent thermal degradation[2].
Chemical Reactivity Labile N-O bondAvoid mixing waste with strong reducing agents or bases[2].
Health Hazards Skin, eye, and respiratory irritantMandates strict PPE and ventilated handling environments[3].

Primary Safety & PPE Requirements

Before initiating any handling or disposal operation, personnel must establish a safety perimeter. The causality here is straightforward: preventing direct exposure to the amine-functionalized heterocycle mitigates the risk of respiratory and dermal sensitization.

Step-by-Step PPE Protocol:

  • Eye Protection: Don chemical safety goggles with side shields to prevent ocular exposure to airborne dust or solvent splashes[3].

  • Dermal Protection: Double-glove using chemical-resistant nitrile gloves. The inner glove acts as a fail-safe if the outer glove is compromised by residual organic solvents often used in conjunction with this compound[3].

  • Body Protection: Wear a fully buttoned, flame-resistant laboratory coat to protect skin and personal clothing[3].

  • Respiratory Protection: All operations generating dust or aerosols must be conducted inside a certified chemical fume hood. If ventilation is compromised, use a NIOSH/MSHA or European Standard EN 149 approved particulate respirator[3][4].

Accidental Spill Response & Containment

In the event of a spill, immediate containment is required to prevent the spread of the compound and mitigate inhalation risks. The uncontrolled condition of a spill can result in a severe threat if not managed with a structured response[5].

Step-by-Step Spill Protocol:

  • Evacuation & Ventilation: Immediately clear the hazard area of unprotected personnel. Maximize ventilation (e.g., fully open fume hood exhausts) to disperse any aerosolized particulates[3][6].

  • Ignition Source Removal: Eliminate all potential ignition sources, as the compound and its associated solvents may present flammability risks[3][6].

  • Containment: Surround the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand[3]. Crucial Causality: Do not use combustible absorbents like sawdust, which could react exothermically with the labile N-O bond under certain conditions.

  • Collection: Carefully sweep up the absorbent-chemical mixture using non-sparking tools to avoid dust generation[3][6].

  • Packaging: Transfer the collected material into a rigid, leak-proof hazardous waste container and seal it tightly[3][6].

  • Decontamination: Wash the spill area with a compatible solvent, followed by soap and water, collecting all washings as hazardous liquid waste[6].

SpillResponse Spill Spill Detected Evac Evacuate & Ventilate Spill->Evac PPE Don Appropriate PPE Evac->PPE Contain Contain with Inert Absorbent (Vermiculite/Sand) PPE->Contain Collect Sweep & Collect (Avoid Dust Formation) Contain->Collect Dispose Seal in Hazardous Waste Container Collect->Dispose

Accidental spill response and containment workflow for 5-(Tert-pentyl)isoxazol-3-amine.

Standard Operating Procedure (SOP) for Routine Disposal

5-(Tert-pentyl)isoxazol-3-amine must be managed strictly as hazardous chemical waste. Under no circumstances should it be disposed of in municipal trash or flushed down the drain[3]. The disposal strategy relies on strict segregation to prevent cross-reactivity.

Step-by-Step Disposal Protocol:

  • Waste Segregation: Separate waste into solid and liquid streams[3]. Do not mix 5-(Tert-pentyl)isoxazol-3-amine waste with strong acids, bases, or reducing agents, which could trigger an exothermic electrocyclic ring cleavage[2].

  • Solid Waste Packaging: Place all solid waste (unreacted compound, contaminated gloves, paper towels, and empty vials) into a dedicated, chemically resistant, leak-proof container[3]. The original packaging can be used if it remains intact[3].

  • Liquid Waste Packaging: If the compound is dissolved in organic solvents (e.g., DMSO, methanol), collect the solution in a chemically resistant, high-density polyethylene (HDPE) carboy with a secure screw-top cap[3]. Containers must be kept tightly closed except when actively adding waste[3].

  • Labeling: Affix a compliant hazardous waste label detailing the exact contents (e.g., "Hazardous Waste: Contains 5-(Tert-pentyl)isoxazol-3-amine and Methanol"). Include the accumulation start date to comply with EPA/RCRA regulations[6][7].

  • Storage: Store the waste containers in a designated, secondary containment area away from direct sunlight and heat sources[2].

  • Final Disposition: Transfer the waste to a licensed Resource Conservation and Recovery Act (RCRA) approved Treatment, Storage, and Disposal Facility (TSDF)[3][6]. The mandated method of destruction is high-temperature incineration, which ensures the complete breakdown of the heterocyclic ring and prevents environmental persistence[6].

DisposalPathway Start 5-(Tert-pentyl)isoxazol-3-amine Waste Solid Solid Waste (Powders, PPE, Vials) Start->Solid Liquid Liquid Waste (Solvent Solutions) Start->Liquid SolidBin Leak-Proof Solid Waste Container Solid->SolidBin LiquidBin HDPE Liquid Waste Carboy Liquid->LiquidBin Label Apply Hazardous Waste Labels SolidBin->Label LiquidBin->Label TSDF RCRA-Approved TSDF (Incineration) Label->TSDF

Segregation, packaging, and final disposal pathway for isoxazole-derived hazardous waste.

References

  • Environmental Protection Agency (EPA). "Material Safety Data Sheet". EPA.gov.[Link]

  • Cole-Parmer. "Material Safety Data Sheet - 3-Methyl-4-nitroisoxazol-5-amine, 97%". Cole-Parmer.[Link]

  • Western Kentucky University (WKU). "EPA HAZARDOUS WASTE CODES". WKU.edu.[Link]

  • Occupational Safety and Health Administration (OSHA). "Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities". OSHA.gov.[Link]

Sources

Handling

Personal protective equipment for handling 5-(Tert-pentyl)isoxazol-3-amine

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of safety rules, but as a systematic understanding of physical and chemical causalities. When working with novel heterocyclic scaf...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of safety rules, but as a systematic understanding of physical and chemical causalities. When working with novel heterocyclic scaffolds like 5-(tert-pentyl)isoxazol-3-amine (CAS: 1495262-56-0), operators must design their workflows around the molecule's specific electronic and steric properties.

This guide provides a comprehensive, self-validating operational framework for handling this compound, ensuring both operator safety and experimental integrity.

Executive Summary & Chemical Profile

5-(tert-Pentyl)isoxazol-3-amine is a highly functionalized heterocyclic amine utilized extensively as a scaffold in medicinal chemistry and structure-activity relationship (SAR) studies[1]. While its bulky tert-pentyl group provides unique steric properties for drug discovery, the combination of a nucleophilic amine and an energy-rich isoxazole core necessitates rigorous safety protocols. It is supplied at ≥98% purity and must be stored in a dry environment at 2-8°C to maintain stability[1].

Mechanistic Hazard Assessment

Understanding the why behind safety protocols is critical for robust laboratory practices. The hazards of 5-(tert-pentyl)isoxazol-3-amine stem from three distinct structural features:

  • N-O Bond Lability (Thermal/Reductive Hazard): The isoxazole ring contains a labile N-O bond susceptible to cleavage under thermal, photochemical, or reductive conditions[2]. Analogous unsubstituted structures, such as 3-aminoisoxazole, exhibit severe thermal instability, with[3]. Exposing this compound to strong reducing agents (e.g., H2​ with Pd/C) or extreme heat can trigger highly exothermic ring-opening reactions.

  • Lipophilicity and Dermal Penetration: The addition of the sterically demanding tert-pentyl moiety significantly increases the molecule's lipophilicity compared to simpler isoxazoles. Based on data from the closely related (logP ~1.7)[4], this compound can readily partition into lipid bilayers, enhancing dermal penetration—especially when dissolved in carrier solvents like DMSO or dichloromethane (DCM).

  • Amine Nucleophilicity (Irritation & Toxicity): The free primary amine acts as a localized base and sensitizer. Read-across data from structural analogs indicates it is harmful if swallowed (Acute Tox. 4) and acts as a severe irritant to skin (H315), eyes (H319), and the respiratory tract (H335)[4].

Quantitative Data & PPE Specifications

Table 1: Physicochemical Properties & Mechanistic Hazard Profile

Property / HazardValue / ClassificationCausality / Mechanistic Note
Molecular Weight 154.21 g/mol [1]Standard small molecule; easily aerosolized if milled or handled aggressively.
Storage Temp 2-8°C[1]Low temperature prevents thermal degradation of the labile N-O bond over time.
Acute Toxicity Category 4 (Oral)[4]Amine group interacts with biological targets; harmful if ingested.
Skin/Eye Irritation Category 2[4]Nucleophilic amine causes localized pH changes and protein denaturation.
Thermal Hazard Runaway >150°C[3]N-O bond cleavage is highly exothermic and can lead to rapid pressurization.

Table 2: Personal Protective Equipment (PPE) Specifications

PPE CategorySpecificationMechanistic Justification
Hand Protection Nitrile gloves (≥0.11 mm thickness)Nitrile provides chemical resistance against lipophilic amines. Mandatory double-gloving if handling in organic carrier solvents.
Eye Protection Snug-fitting, indirect-vent gogglesPrevents aerosolized basic dust from contacting ocular mucosa (Eye Irrit. 2 hazard).
Body Protection Flame-resistant (FR) lab coatMitigates fire risk in the event of exothermic N-O bond cleavage during reactions.
Respiratory Fume Hood (Min 100 fpm)Prevents inhalation of irritating dust (STOT SE 3 hazard) without the need for a respirator during standard handling.

Operational Protocols: Step-by-Step Handling

Every protocol below is designed as a self-validating system , meaning the operator must confirm a physical or chemical indicator before proceeding to the next step.

Protocol 1: Safe Weighing and Reaction Setup
  • Environmental Validation: Activate the fume hood and verify the digital airflow monitor reads ≥100 feet per minute (fpm).

    • Self-Validation: Tape a small piece of tissue to the bottom of the sash; an inward pull physically confirms negative pressure before opening the chemical container.

  • Thermal Equilibration: Retrieve the sealed vial from 2-8°C storage[1]. Allow it to equilibrate to room temperature in a desiccator for 15 minutes.

    • Self-Validation: The absence of condensation on the outer glass confirms equilibration, preventing ambient moisture from degrading the reagent.

  • Static-Free Transfer: Use an anti-static zero-ion gun on the weighing boat and metal spatula.

    • Self-Validation: Slowly bring the spatula near the powder; if the powder remains stationary and does not "jump," static is neutralized, preventing aerosolization of the respiratory irritant.

  • Reaction Assessment: If the protocol involves temperatures >100°C or reductive conditions, deploy a heavy polycarbonate blast shield.

    • Self-Validation: Visually verify that the shield completely occludes the line-of-sight between the reaction flask and the operator's face/torso.

Protocol 2: Emergency Spill Management and Decontamination
  • Containment: Immediately cover the spilled solid with an inert absorbent like vermiculite to suppress dust generation. Do not sweep dry.

  • Neutralization: Wet the area with a 5% citric acid solution to protonate and neutralize the basic amine functionality, reducing its volatility and reactivity.

  • Verification:

    • Self-Validation: Swab the cleaned surface and test with wide-range pH paper. A neutral reading (pH 6-7) confirms the complete removal of the basic amine residue.

  • Disposal: Collect all materials into a clearly labeled "Non-Halogenated Organic Waste" container, unless the spill involved halogenated solvents.

Mandatory Visualization: Handling Workflow

G Start Retrieve 5-(tert-pentyl)isoxazol-3-amine from 2-8°C Storage PPE Don PPE: Nitrile Gloves, Goggles, FR Lab Coat Start->PPE Hood Transfer to Fume Hood (Validate >100 fpm face velocity) PPE->Hood Weigh Anti-Static Weighing (Validate: No Powder Clinging) Hood->Weigh Decision Reaction Condition Assessment Weigh->Decision Standard Standard Electrophilic or Coupling Reaction Decision->Standard Reductive Reductive / High Heat (e.g., H2/Pd, >150°C) Decision->Reductive Proceed Execute Reaction Under Inert Atmosphere Standard->Proceed BlastShield Deploy Blast Shield (Mitigate N-O Cleavage Risk) Reductive->BlastShield BlastShield->Proceed Waste Dispose as Non-Halogenated Organic Waste Proceed->Waste

Workflow for the safe handling and reaction setup of 5-(tert-pentyl)isoxazol-3-amine.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 1810216, 3-Isoxazolamine." PubChem. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 171473, 5-(tert-Butyl)isoxazol-3-amine." PubChem. Available at:[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.